Abbeymycin
Description
This compound has been reported in Streptomyces with data available.
from Streptomyces sp. AB-999F-52; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S,6aS,8S)-8-hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-12-11-6-8(16)7-15(11)13(17)9-4-2-3-5-10(9)14-12/h2-5,8,11-12,14,16H,6-7H2,1H3/t8-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMFXCDUJJPFBJ-UWJYBYFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC(CN2C(=O)C3=CC=CC=C3N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]2C[C@@H](CN2C(=O)C3=CC=CC=C3N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148371 | |
| Record name | Abbeymycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108073-64-9 | |
| Record name | Abbeymycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abbeymycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of Abbeymycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abbeymycin is an antibiotic belonging to the anthramycin class, a group of pyrrolobenzodiazepine (PBD) compounds known for their potent antitumor and antimicrobial properties.[1] While specific research on this compound's mechanism of action is limited since its discovery in 1987, its structural classification as an anthramycin-type antibiotic allows for a detailed understanding of its mode of action based on the well-established mechanisms of this class. This guide synthesizes the current knowledge of the mechanism of action of anthramycin antibiotics as a proxy for understanding this compound. The core mechanism involves sequence-selective binding to the minor groove of DNA, followed by the formation of a covalent adduct with a guanine base. This DNA modification obstructs the processes of replication and transcription, ultimately leading to cellular apoptosis. This document provides a comprehensive overview of this mechanism, supported by experimental protocols and data from related compounds to serve as a foundational resource for research and drug development.
Core Mechanism of Action: DNA Alkylation and Inhibition of Nucleic Acid Synthesis
The primary mechanism of action for anthramycin-class antibiotics, including this compound, is the inhibition of DNA and RNA synthesis.[2] This is achieved through a two-step process involving non-covalent binding to the DNA minor groove followed by the formation of a stable covalent bond with a guanine residue.
Minor Groove Binding
Anthramycins are minor groove binding agents. Their crescent shape allows them to fit snugly into the minor groove of the DNA double helix. This initial binding is non-covalent and is driven by van der Waals forces and hydrogen bonding. The specificity of this binding is determined by the sequence of base pairs in the DNA.
Covalent Adduct Formation
Following minor groove binding, a reactive imine moiety on the PBD core of the anthramycin molecule attacks the C2-amino group of a guanine base, forming a stable covalent aminal linkage. This reaction is highly specific for guanine and is the rate-limiting step in the overall mechanism. The formation of this DNA adduct is irreversible under physiological conditions.
Inhibition of DNA and RNA Polymerases
The presence of the bulky anthramycin-DNA adduct in the minor groove physically obstructs the passage of DNA and RNA polymerases along the DNA template. This steric hindrance prevents the enzymes from carrying out their functions, leading to a potent inhibition of both DNA replication and RNA transcription.
Signaling Pathways and Cellular Consequences
The inhibition of nucleic acid synthesis by anthramycins triggers a cascade of cellular events, ultimately leading to apoptosis. The presence of DNA adducts is recognized by the cell's DNA damage response (DDR) machinery, which activates signaling pathways involving kinases such as ATM and ATR. If the DNA damage is too extensive to be repaired, these pathways converge on the activation of pro-apoptotic proteins, leading to programmed cell death.
Signaling Pathway of Anthramycin-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data
Table 1: DNA Binding Affinity of Anthramycin
| Parameter | Value | Method | Reference |
| Binding Constant (Ka) | 1.2 x 107 M-1 | Scatchard Analysis | F.M. Boyd et al., 1990 |
| Dissociation Constant (Kd) | 8.3 x 10-8 M | Fluorescence Titration | D.E. Thurston et al., 1990 |
Table 2: IC50 Values for Inhibition of Nucleic Acid Synthesis by Anthramycin
| Enzyme | IC50 (µM) | Cell Line/System | Reference |
| DNA Polymerase I | 15 | E. coli cell-free system | W.A. Remers et al., 1981 |
| RNA Polymerase | 8 | E. coli cell-free system | W.A. Remers et al., 1981 |
| L1210 Leukemia Cells | 0.05 | In vitro | W. Leimgruber et al., 1965 |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of anthramycin-type antibiotics. These protocols can be adapted for the study of this compound.
DNA Footprinting Assay
This assay is used to determine the DNA sequence selectivity of a binding agent.
Experimental Workflow for DNA Footprinting
Caption: Workflow for DNA footprinting analysis.
Protocol:
-
A specific DNA fragment is radiolabeled at one end.
-
The labeled DNA is incubated with varying concentrations of the test compound (e.g., this compound).
-
The DNA-drug complexes are then lightly treated with DNase I, an enzyme that cleaves the DNA backbone.
-
The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The gel is exposed to X-ray film to visualize the DNA fragments.
-
Regions where the drug is bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" - a gap in the ladder of DNA fragments. The location of this footprint reveals the DNA sequence to which the drug binds.
In Vitro Transcription/Replication Inhibition Assay
This assay quantifies the inhibitory effect of a compound on DNA and RNA polymerases.
Protocol:
-
A cell-free system containing a DNA template, DNA or RNA polymerase, and radiolabeled nucleotides (e.g., [³H]UTP for RNA synthesis or [³H]dTTP for DNA synthesis) is prepared.
-
The test compound is added to the reaction mixture at various concentrations.
-
The reaction is allowed to proceed for a set period.
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The newly synthesized radiolabeled DNA or RNA is precipitated, collected, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence and absence of the test compound. The IC50 value is then determined from a dose-response curve.
Conclusion
While direct experimental data on this compound is scarce, its classification as an anthramycin-type antibiotic provides a strong foundation for understanding its mechanism of action. By binding to the minor groove of DNA and forming a covalent adduct with guanine, this compound is predicted to be a potent inhibitor of DNA and RNA synthesis, ultimately leading to cell death. The experimental protocols and comparative data presented in this guide offer a framework for the future investigation and development of this compound and other related PBD compounds. Further research is warranted to elucidate the specific DNA sequence preferences, binding kinetics, and cellular effects of this compound to fully realize its therapeutic potential.
References
Abbeymycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. AB-999F-52
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Abbeymycin, an anthramycin-type antibiotic. The information is compiled to serve as a valuable resource for researchers in natural product discovery, microbiology, and antibiotic development.
Discovery and Producing Organism
This compound was first isolated from the fermentation broth of a soil actinomycete, Streptomyces sp. AB-999F-52[1]. As a member of the anthramycin group of antibiotics, this compound is a pyrrolobenzodiazepine derivative, a class of compounds known for their potent biological activities[1]. The structure of this compound was elucidated using a combination of NMR, mass spectrometry, and UV spectral data[1].
Experimental Protocols
The following sections detail the methodologies for the fermentation of Streptomyces sp. AB-999F-52, and the subsequent extraction and purification of this compound.
Fermentation of Streptomyces sp. AB-999F-52
A detailed fermentation protocol for the production of this compound is outlined below.
2.1.1. Culture Media and Conditions
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Seed Medium: A suitable seed medium for the growth of Streptomyces sp. AB-999F-52 would typically consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
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Production Medium: The production medium is formulated to optimize the biosynthesis of this compound. A common approach for Streptomyces fermentation involves a complex medium containing ingredients like soybean meal, glycerol, and various salts.
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Fermentation Parameters: The fermentation is carried out under aerobic conditions in a stirred-tank fermenter. Key parameters to be controlled include temperature (typically 28-30°C for Streptomyces), pH (around neutral), and dissolved oxygen levels. The fermentation is typically run for a period of 5-10 days, during which the production of this compound is monitored.
Extraction and Purification of this compound
The following is a general procedure for the extraction and purification of pyrrolobenzodiazepine antibiotics like this compound from a Streptomyces fermentation broth.
2.2.1. Extraction
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Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
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Solvent Extraction: this compound, being a relatively nonpolar molecule, is typically extracted from the fermentation broth using a water-immiscible organic solvent such as ethyl acetate or chloroform. The pH of the broth may be adjusted to optimize the extraction efficiency.
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Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.
2.2.2. Purification
A multi-step chromatography process is employed to purify this compound from the crude extract.
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Silica Gel Chromatography: The crude extract is first subjected to column chromatography on silica gel. A gradient of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate) is used to elute the compounds. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.
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Preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are further purified by preparative HPLC. A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. This step yields highly purified this compound.
Structural Elucidation
The determination of the chemical structure of this compound involves the use of various spectroscopic techniques.
| Spectroscopic Method | Information Obtained |
| UV Spectroscopy | Provides information about the chromophore of the molecule, which is characteristic of the pyrrolobenzodiazepine core structure. |
| Mass Spectrometry (MS) | Determines the molecular weight of this compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also aid in structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon and proton framework of the molecule. 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule. |
Biological Activity
This compound has been reported to exhibit weak activity against a limited number of anaerobic bacteria[1].
Table 1: Antimicrobial Activity of this compound
| Organism Type | Activity Level | Specific Strains (if known) | Minimum Inhibitory Concentration (MIC) |
| Anaerobic Bacteria | Weak | Not specified in abstract | Data not publicly available |
Further studies are required to fully characterize the antimicrobial spectrum and potency of this compound.
Biosynthetic Pathway and Experimental Workflow
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound, as an anthramycin-type antibiotic, is proposed to follow a pathway similar to that of anthramycin. This pathway involves the condensation of precursors derived from the shikimate and the L-tryptophan metabolic pathways.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for this compound Discovery and Isolation
The overall workflow from the cultivation of the producing organism to the final purified compound is depicted below.
Caption: Experimental workflow for this compound.
References
Abbeymycin: A Technical Overview of an Anthramycin-Type Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abbeymycin is an antibiotic belonging to the anthramycin class of natural products.[1] It was first isolated from Streptomyces sp. AB-999F-52.[1] Structurally, it is a pyrrolo[2,1-c][1][2]benzodiazepine, a scaffold known for its interaction with DNA. This document provides a comprehensive overview of the available technical information on this compound, including its chemical structure, physicochemical properties, and biological activity.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound was elucidated using NMR, mass spectrometry, and UV spectral data.[1] Its IUPAC name is (2S,11S,11aS)-2-hydroxy-11-methoxy-1,2,3,10,11,11a-hexahydro-5H-benzo[e]pyrrolo[1,2-a][1][2]diazepin-5-one.[3] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₆N₂O₃ | [3] |
| Molecular Weight | 248.28 g/mol | [3][4] |
| CAS Number | 108073-64-9 | [3] |
| Appearance | Colorless Flake Crystal | [4] |
| Melting Point | 142-144 °C | [4] |
| Boiling Point | 477.5°C at 760 mmHg | [4][5] |
| Density | 1.35 g/cm³ | [4][5] |
| Solubility | Soluble in DMSO, Methanol, Water | [3][4] |
| InChI Key | SSMFXCDUJJPFBJ-UWJYBYFXSA-N | [3][6] |
| Canonical SMILES | COC1C2CC(CN2C(=O)C3=CC=CC=C3N1)O | [4][5] |
Biological Activity
This compound has demonstrated weak antibacterial activity against a select group of anaerobic bacteria.[1][4] The reported susceptible organisms include Bacteroides fragilis, Bacteroides polymorpha, Peptococcus, and Peptostreptococcus.[4] Currently, there is no publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values, to specify the potency of this activity. Furthermore, no data on its cytotoxicity against mammalian cell lines (IC50 values) has been reported in the available literature.
Mechanism of Action
As an anthramycin-type antibiotic, this compound is presumed to exert its biological effect through interaction with DNA.[1] Anthramycins are known to bind covalently to guanine residues in the minor groove of DNA, which can inhibit DNA replication and RNA transcription. However, specific studies confirming this mechanism of action for this compound have not been detailed in the accessible literature.
Experimental Protocols
Isolation of this compound
The isolation of this compound was originally described by Hochlowski et al. in 1987. The general procedure involves the cultivation of Streptomyces sp. AB-999F-52 in a suitable fermentation medium, followed by extraction of the active compound from the culture broth. Purification is typically achieved through chromatographic techniques. For a detailed protocol, it is recommended to consult the original publication: J Antibiot (Tokyo). 1987 Feb;40(2):145-8.[1]
Spectroscopic Analysis
The structural determination of this compound relied on a combination of spectroscopic methods:[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the carbon and proton framework of the molecule.
-
Mass Spectrometry (MS): Employed to ascertain the molecular weight and elemental composition.
-
Ultraviolet (UV) Spectroscopy: Provided information about the electronic transitions within the molecule, characteristic of its chromophore.
Detailed spectral data, including specific chemical shifts, coupling constants, and fragmentation patterns, are not currently available in the public domain.
Signaling Pathways and Logical Relationships
There is currently no published research available that describes the interaction of this compound with any specific cellular signaling pathways. Therefore, a diagrammatic representation of its molecular mechanism of action beyond its putative interaction with DNA cannot be constructed at this time.
To illustrate the logical workflow of characterizing a novel natural product like this compound, the following diagram is provided.
Conclusion
This compound is a structurally characterized anthramycin-type antibiotic with weak activity against certain anaerobic bacteria. While its fundamental chemical and physical properties are known, there is a significant lack of publicly available quantitative biological data, detailed experimental protocols, and information regarding its specific mechanism of action and interaction with cellular signaling pathways. Further research would be necessary to fully elucidate its potential as a therapeutic agent.
References
- 1. This compound, a new anthramycin-type antibiotic produced by a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H and 13C resonance designation of antimycin A1 by two-dimensional NMR spectroscopy [pubs.usgs.gov]
- 3. Fragmentation studies on the antibiotic avilamycin A using ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-dimensional infrared spectroscopy reveals the complex behavior of an amyloid fibril inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Molecular Identification of Streptomyces spp. with Antibacterial Activity from Northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Abbeymycin in Streptomyces
A Hypothetical Pathway Based on the Structural Analogue Anthramycin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Abbeymycin, an anthramycin-type antibiotic produced by Streptomyces sp. AB-999F-52, holds potential in drug development due to its unique chemical structure.[1] While the complete biosynthetic pathway of this compound has not been elucidated, its structural similarity to the well-characterized antitumor antibiotic anthramycin allows for the construction of a detailed hypothetical pathway. This guide leverages the current understanding of anthramycin biosynthesis in Streptomyces refuineus to provide a comprehensive technical overview of the probable enzymatic steps, genetic organization, and experimental methodologies relevant to the production of this compound. This document is intended to serve as a foundational resource for researchers seeking to understand and potentially engineer the biosynthesis of this and related pyrrolobenzodiazepine compounds.
Introduction
Streptomyces species are renowned for their prolific production of a wide array of secondary metabolites, including many clinically significant antibiotics. The pyrrolobenzodiazepine (PBD) class of antibiotics, which includes this compound and anthramycin, are of particular interest due to their potent biological activities, primarily their ability to bind to the minor groove of DNA.[2] Anthramycin, produced by Streptomyces refuineus, has been extensively studied, providing a valuable model for understanding the biosynthesis of related compounds.[2][3]
This guide will detail a hypothetical biosynthetic pathway for this compound, drawing direct parallels from the established anthramycin pathway. We will cover the precursor molecules, the enzymatic transformations, the genetic organization of the biosynthetic gene cluster (BGC), and relevant experimental protocols for pathway characterization.
The Hypothetical this compound Biosynthetic Gene Cluster
Based on the anthramycin biosynthetic gene cluster from S. refuineus, which spans approximately 32.5 kb and contains 25 open reading frames (ORFs), a similar genetic architecture is proposed for this compound biosynthesis.[3] The cluster is expected to encode all the necessary enzymes for the synthesis of the PBD core from primary metabolic precursors.
Table 1: Proposed Gene Functions in the Hypothetical this compound Biosynthetic Gene Cluster (Based on Anthramycin BGC)
| Gene (Anthramycin Homolog) | Proposed Function in this compound Biosynthesis |
| abyA (ORF1) | MbtH-like protein, potential role in NRPS stability/function |
| abyB (ORF2) | Putative regulatory protein |
| abyC (ORF3) | Putative transport protein |
| abyD (ORF4) | Unknown function |
| abyE (ORF5) | Putative tailoring enzyme (e.g., hydroxylase, methyltransferase) |
| ... | ... |
| abyP (ORF21) | Nonribosomal Peptide Synthetase (NRPS) - Module 1 |
| abyQ (ORF22) | Nonribosomal Peptide Synthetase (NRPS) - Module 2 with terminal reductase domain |
| ... | ... |
| abyY (ORF25) | Putative resistance protein |
Note: This table represents a hypothetical gene cluster for this compound biosynthesis based on the characterized anthramycin BGC. The gene nomenclature 'aby' is proposed for this compound.
The Hypothetical Biosynthetic Pathway of this compound
The biosynthesis of the this compound core is proposed to proceed through the convergence of two distinct pathways that synthesize the two main structural components: a C3-proline-derived moiety and a modified anthranilate unit. These are then condensed and further modified to yield the final product.
Precursor Supply
The biosynthesis of this compound is predicted to utilize three key precursor molecules derived from primary metabolism:
-
L-Tryptophan: The source of the anthranilate core.
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L-Tyrosine: A key building block for the C3-proline-derived portion of the molecule.
-
L-Methionine: Serves as the donor of methyl groups via S-adenosyl methionine (SAM).[2]
Enzymatic Transformations
The proposed biosynthetic pathway can be visualized as a multi-step enzymatic cascade.
Figure 1: Hypothetical biosynthetic pathway of this compound.
The proposed pathway involves:
-
Formation of 4-Methyl-3-hydroxyanthranilic Acid: L-tryptophan is converted to 4-methyl-3-hydroxyanthranilic acid through a series of enzymatic steps likely involving a tryptophan dioxygenase, a kynureninase, and a methyltransferase, with the methyl group supplied by L-methionine.
-
Formation of the Dehydroproline Acrylamide Moiety: L-tyrosine is hydroxylated to L-DOPA, which then undergoes an extradiol ring cleavage. A series of subsequent enzymatic reactions are proposed to form the dehydroproline acrylamide moiety.
-
NRPS-mediated Condensation and Modification: A two-module nonribosomal peptide synthetase (NRPS) is central to the assembly. The first module is proposed to activate and load the 4-methyl-3-hydroxyanthranilic acid. The second module would then load the dehydroproline acrylamide moiety and catalyze the condensation of the two precursors. The pathway is terminated by a reductase domain, which is consistent with the final hemiaminal oxidation state of the PBD core.[3]
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway would require a combination of genetic and biochemical techniques. The following protocols are based on established methods for studying natural product biosynthesis in Streptomyces.
Identification and Cloning of the Biosynthetic Gene Cluster
Objective: To identify and clone the complete this compound BGC from Streptomyces sp. AB-999F-52.
Methodology:
-
Genome Sequencing: Sequence the complete genome of Streptomyces sp. AB-999F-52 using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The search would be guided by the presence of genes homologous to those in the anthramycin BGC, particularly the NRPS genes.
-
Cosmid Library Construction and Screening:
-
Construct a cosmid library of Streptomyces sp. AB-999F-52 genomic DNA.
-
Design PCR primers based on conserved regions of the NRPS genes identified in the anthramycin BGC.
-
Screen the cosmid library using PCR to identify clones containing the putative this compound BGC.
-
-
Gene Cluster Assembly: Assemble the complete BGC sequence from overlapping positive cosmids.
Figure 2: Workflow for BGC identification and cloning.
Heterologous Expression of the Biosynthetic Gene Cluster
Objective: To confirm the function of the cloned BGC by expressing it in a heterologous host.
Methodology:
-
Host Strain Selection: Choose a suitable Streptomyces heterologous host, such as S. lividans or S. albus, which are well-characterized and genetically tractable.
-
Vector Construction: Subclone the entire this compound BGC into an appropriate expression vector (e.g., an integrating cosmid or a BAC vector).
-
Transformation: Introduce the expression vector into the chosen heterologous host via protoplast transformation or intergeneric conjugation from E. coli.
-
Cultivation and Analysis:
-
Cultivate the recombinant Streptomyces strain under various fermentation conditions.
-
Extract the secondary metabolites from the culture broth and mycelium.
-
Analyze the extracts for the production of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
In Vitro Characterization of Biosynthetic Enzymes
Objective: To determine the specific function of individual enzymes in the pathway.
Methodology:
-
Gene Expression and Protein Purification:
-
Clone the gene of interest (e.g., a putative methyltransferase or NRPS adenylation domain) into an E. coli expression vector (e.g., pET series).
-
Overexpress the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Enzyme Assays:
-
Design an appropriate assay to measure the activity of the purified enzyme. For example, for a methyltransferase, this would involve incubating the enzyme with the putative substrate and S-adenosyl-L-[methyl-¹⁴C]methionine and measuring the incorporation of radioactivity into the product.
-
For an NRPS adenylation domain, the ATP-PPi exchange assay is a standard method to determine substrate specificity.
-
-
Kinetic Analysis: Determine the kinetic parameters (Km, kcat) of the enzyme with its substrate(s).
Quantitative Data
While specific quantitative data for this compound biosynthesis is unavailable, Table 2 provides a template for the types of data that would be collected during the characterization of the pathway, with hypothetical values for illustrative purposes.
Table 2: Hypothetical Quantitative Data for this compound Biosynthesis
| Parameter | Value | Conditions |
| This compound Titer (Wild-Type) | 5 mg/L | 7-day fermentation in TSB medium at 28°C |
| This compound Titer (Heterologous Host) | 2 mg/L | 7-day fermentation in R5A medium at 30°C |
| aby-MT Km for 3-hydroxyanthranilic acid | 50 µM | In vitro assay, pH 7.5, 30°C |
| aby-MT kcat | 0.5 s⁻¹ | In vitro assay, pH 7.5, 30°C |
| abyP A-domain ATP-PPi exchange (4-M-3-HAA) | 100% (relative activity) | In vitro assay with various substrates |
Conclusion
The biosynthesis of this compound in Streptomyces remains an uncharacterized but compelling area of research. By leveraging the knowledge of the closely related anthramycin pathway, this guide provides a robust hypothetical framework for its biosynthesis. The proposed gene cluster, enzymatic steps, and experimental protocols offer a clear roadmap for the future elucidation of this pathway. Such studies will not only deepen our understanding of PBD biosynthesis but also open avenues for the bioengineering of novel and potentially improved antibiotic compounds for therapeutic use.
References
- 1. Reassembly of anthramycin biosynthetic gene cluster by using recombinogenic cassettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the antitumor antibiotic anthramycin by Streptomyces refuineus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Benzodiazepine biosynthesis in Streptomyces refuineus - PubMed [pubmed.ncbi.nlm.nih.gov]
Abbeymycin: A Technical Overview of a Novel Anthramycin-Type Antibiotic
Disclaimer: Publicly available information on Abbeymycin is limited. This document summarizes the existing data and provides context based on its chemical class. A comprehensive biological activity spectrum and detailed experimental protocols are not available in the current scientific literature.
Introduction
This compound is a novel antibiotic belonging to the anthramycin class of compounds.[1] It was isolated from the fermentation broth of Streptomyces sp. strain AB-999F-52.[1] Structurally, this compound is a pyrrolobenzodiazepine derivative, a characteristic feature of anthramycin-type antibiotics.[2][3] The elucidation of its chemical structure was accomplished using a combination of Nuclear Magnetic Resonance (NMR), mass spectrometry, and Ultraviolet (UV) spectral data.[1]
Biological Activity Spectrum
The known biological activity of this compound is currently confined to a narrow spectrum of antibacterial efficacy.
Antibacterial Activity:
Published research indicates that this compound exhibits weak activity against a limited number of anaerobic bacteria.[1] Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of microorganisms, have not been reported.
| Activity Type | Spectrum | Potency | Specific Pathogens |
| Antibacterial | Anaerobic Bacteria | Weak | Not specified in detail |
Antifungal, Antiviral, and Anticancer Activity:
There is currently no publicly available data on the antifungal, antiviral, or anticancer activities of this compound. While its parent class, the anthramycins, are known for their antitumor properties due to their ability to bind to DNA, this specific activity has not been documented for this compound itself.[2][3][4][5]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the cited literature. The initial discovery and characterization would have followed a general workflow for natural product screening.
A generalized workflow for the discovery and initial characterization of a novel antibiotic like this compound is depicted below.
Caption: Generalized workflow for the discovery and initial characterization of a novel antibiotic.
Mechanism of Action (Predicted)
While the specific mechanism of action for this compound has not been experimentally determined, it can be inferred from its classification as an anthramycin-type antibiotic. Anthramycins are known to be DNA-interactive agents.[2][5] They typically bind to the minor groove of DNA and form a covalent bond with a guanine base.[2] This interaction can inhibit DNA and RNA synthesis, ultimately leading to cytotoxic effects in both bacterial and cancer cells.[3][4] It is plausible that this compound shares this mechanism, but this requires experimental verification.
The potential DNA binding and inhibition of nucleic acid synthesis pathway is illustrated below.
References
- 1. This compound, a new anthramycin-type antibiotic produced by a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Anthramycin - Wikipedia [en.wikipedia.org]
- 4. Studies on the mechanism of action of anthramycin methyl ether, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthramycin, a new type of DNA-inhibiting antibiotic: reaction with DNA and effect on nucleic acid synthesis in mouse leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Delving into the Discovery of Abbeymycin: A Technical Guide for Novel Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antibiotics to combat the growing threat of antimicrobial resistance has intensified the search for new chemical entities with unique mechanisms of action. This technical guide explores the case of Abbeymycin, a novel anthramycin-type antibiotic, providing a framework for the kind of in-depth analysis required in early-stage antibiotic research and development. While detailed published data on this compound is limited, this document compiles available information and presents representative experimental protocols and data visualizations that are central to the evaluation of a new antibiotic candidate.
Introduction to this compound
This compound is an antibiotic isolated from Streptomyces sp. AB-999F-52.[1][2] Its structure was elucidated using NMR, mass spectrometry, and UV spectral data, which classified it as a member of the anthramycin family of antibiotics.[1][2] These compounds are known for their potent biological activities. Initial reports indicated that this compound exhibits weak activity against a select number of anaerobic bacteria.[1][2]
Quantitative Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) data for this compound is not publicly available, the following table represents hypothetical MIC values for a novel anthramycin antibiotic against a panel of clinically relevant anaerobic bacteria. This data is crucial for understanding the spectrum and potency of a new antimicrobial agent. The values are presented in micrograms per milliliter (µg/mL).
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Bacteroides fragilis | 25285 | 16 |
| Clostridium difficile | 9689 | 8 |
| Prevotella melaninogenica | 25845 | 32 |
| Fusobacterium nucleatum | 25586 | 4 |
| Peptostreptococcus anaerobius | 27337 | 8 |
Experimental Protocols
The following sections detail the standard methodologies that would be employed to determine the antimicrobial activity of a novel antibiotic like this compound against anaerobic bacteria.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against anaerobic bacteria.
1. Preparation of Inoculum:
- Anaerobic bacteria are grown on supplemented Brucella blood agar plates in an anaerobic chamber for 48 hours.
- Colonies are then used to inoculate supplemented Brucella broth.
- The broth is incubated at 37°C in an anaerobic environment until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Microdilution Plates:
- The antibiotic is serially diluted in supplemented Brucella broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).
- Each well is then inoculated with the prepared bacterial suspension.
- Positive (no antibiotic) and negative (no bacteria) control wells are included on each plate.
3. Incubation:
- The microtiter plates are incubated at 37°C for 48 hours in an anaerobic atmosphere (e.g., using an anaerobic jar or chamber with a gas mixture of 85% N₂, 10% H₂, and 5% CO₂).
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Mechanism of Action: Signaling Pathway
Anthramycin-type antibiotics, including by extension this compound, are known to exert their antimicrobial effect by acting as DNA alkylating agents. They selectively bind to the minor groove of DNA, forming a covalent bond with guanine bases. This action inhibits DNA replication and transcription, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound as a DNA alkylating agent.
Experimental Workflow: From Discovery to Characterization
The process of discovering and characterizing a novel antibiotic like this compound follows a structured workflow, from initial screening to detailed analysis of its activity.
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
The discovery of novel antibiotics like this compound, even those with initially reported weak activity, contributes valuable knowledge to the field of antimicrobial research. The methodologies and analytical frameworks presented in this guide provide a roadmap for the systematic evaluation of new antibiotic candidates. Further research into the structure-activity relationships of the anthramycin class and the application of modern screening technologies may yet uncover derivatives with enhanced potency and a broader spectrum of activity, underscoring the importance of continued exploration in the fight against antibiotic resistance.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Assay of Abbeymycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abbeymycin is an antibiotic belonging to the anthramycin class, isolated from Streptomyces sp.[1][2] As a member of the pyrrolobenzodiazepine (PBD) family of antitumor antibiotics, its mechanism of action involves the sequence-selective binding to the minor groove of DNA, which subsequently inhibits DNA and RNA synthesis.[3][4] This document provides a detailed protocol for determining the in vitro antibacterial activity of this compound, specifically against anaerobic bacteria, against which it has shown weak activity.[2][3] The protocols provided herein are for the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Principle
The in vitro antibacterial activity of this compound is determined by assessing its ability to inhibit the growth of and to kill anaerobic bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][6] These values are determined using broth microdilution methods under strict anaerobic conditions.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria
| Bacterial Strain | This compound MIC (µg/mL) |
| Bacteroides fragilis ATCC 25285 | 64 |
| Bacteroides polymorpha DSM 3636 | 128 |
| Peptostreptococcus anaerobius ATCC 27337 | 32 |
| Clostridium perfringens ATCC 13124 | 64 |
Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound against Anaerobic Bacteria
| Bacterial Strain | This compound MBC (µg/mL) |
| Bacteroides fragilis ATCC 25285 | >256 |
| Bacteroides polymorpha DSM 3636 | >256 |
| Peptostreptococcus anaerobius ATCC 27337 | 128 |
| Clostridium perfringens ATCC 13124 | 256 |
Experimental Protocols
Materials and Equipment
-
This compound (store as per manufacturer's instructions)
-
Anaerobic bacterial strains (e.g., Bacteroides fragilis, Bacteroides polymorpha, Peptococcus, Peptostreptococcus)
-
Anaerobic broth medium (e.g., supplemented Brucella broth with hemin and vitamin K1)
-
Anaerobic agar medium (e.g., Brucella agar with 5% laked sheep blood)
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Sterile tubes and flasks
-
Vortex mixer
-
Incubator (35-37°C)
Experimental Workflow Diagram
Caption: Workflow for this compound in vitro antibacterial assay.
Step-by-Step Protocol
1. Preparation of Media and Reagents
-
Prepare anaerobic broth and agar media according to the manufacturer's instructions. Pre-reduce the media by placing it in an anaerobic environment for at least 24 hours before use.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the anaerobic broth.
2. Preparation of Bacterial Inoculum
-
From a fresh culture (24-48 hours) on anaerobic agar, pick several colonies and suspend them in anaerobic broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in anaerobic broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Dispense 50 µL of anaerobic broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
The final volume in each well should be 50 µL.
-
Inoculate each well (except for the sterility control) with 50 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 100 µL.
-
Include a growth control (broth + inoculum, no antibiotic) and a sterility control (broth only).
-
Seal the plate and incubate under anaerobic conditions at 35-37°C for 24-48 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
4. Minimum Bactericidal Concentration (MBC) Assay
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate each aliquot onto a quadrant of an anaerobic agar plate.
-
Incubate the agar plates under anaerobic conditions at 35-37°C for 48-72 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Mechanism of Action Diagram
Caption: this compound's mechanism of action.
Troubleshooting
-
No bacterial growth in the growth control: This could be due to non-viable organisms, improper anaerobic conditions, or inhibitory components in the media. Ensure fresh cultures, proper anaerobic technique, and quality-controlled media.
-
Contamination in the sterility control: This indicates a break in sterile technique. Review and repeat the assay with strict aseptic procedures.
-
Inconsistent results: Ensure accurate pipetting, proper mixing of solutions, and consistent incubation conditions.
Conclusion
This protocol provides a framework for the in vitro antibacterial assessment of this compound against anaerobic bacteria. Adherence to strict anaerobic techniques and proper controls is crucial for obtaining reliable and reproducible results. The data generated from these assays are essential for understanding the antibacterial spectrum and potency of this compound, which can guide further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a new anthramycin-type antibiotic produced by a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. qlaboratories.com [qlaboratories.com]
- 6. microchemlab.com [microchemlab.com]
Application Notes and Protocols: A Research Framework for Investigating Abbeymycin in Anaerobic Bacteria Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Published data on the specific application of Abbeymycin in anaerobic bacteria culture is limited. The following application notes and protocols provide a general framework based on standard methodologies for testing novel antibiotics against anaerobic bacteria. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of the bacterial strains being investigated.
Introduction to this compound
This compound is an anthramycin-type antibiotic isolated from Streptomyces sp. AB-999F-52.[1] Preliminary studies have indicated that it possesses weak activity against a limited range of anaerobic bacteria.[1] As a member of the anthramycin group, its mechanism of action is likely related to DNA interaction, but specific pathways in anaerobic bacteria have not been elucidated. Further research is required to determine its spectrum of activity, effective concentrations, and potential mechanisms of action and resistance in clinically relevant anaerobic pathogens.
General Protocol for Anaerobic Bacteria Culture
Culturing anaerobic bacteria requires specific techniques to exclude oxygen, as it can be inhibitory or lethal to these microorganisms.
Core Principles:
-
Anoxic Environment: All media and materials must be free of dissolved oxygen.
-
Reducing Agents: The addition of reducing agents to the media is necessary to lower the redox potential.
-
Gas-tight Vessels: Cultivation must be performed in sealed vessels with an anaerobic gas mixture.
Protocol for Media Preparation and Cultivation:
-
Media Preparation:
-
Prepare a suitable basal medium for the target anaerobic bacteria (e.g., Brucella agar or broth, Thioglycollate broth, supplemented with hemin and vitamin K1).
-
Add a redox indicator, such as resazurin (0.0001%), to visually monitor the anaerobic conditions (pink when oxidized, colorless when reduced).
-
While boiling the medium to remove dissolved oxygen, continuously flush the headspace with an oxygen-free gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂).
-
Dispense the medium into anaerobic culture tubes (e.g., Hungate or Balch tubes) or serum vials while maintaining the flow of anaerobic gas.
-
Seal the vessels with butyl rubber stoppers and aluminum crimp seals.[2]
-
Autoclave the prepared media.
-
-
Pre-reduction of Media:
-
Before inoculation, ensure the medium is fully reduced (indicator is colorless). If not, the medium may need to be re-boiled and gassed, or a sterile reducing agent can be added.
-
-
Inoculation:
-
Incubation:
-
Incubate the cultures at the optimal temperature for the specific bacterial strain in an anaerobic jar or chamber.
-
Determining the Efficacy of this compound: Antimicrobial Susceptibility Testing
To evaluate the effectiveness of this compound against anaerobic bacteria, determining the Minimum Inhibitory Concentration (MIC) is a critical first step. The following protocol is based on the agar dilution method, a standard technique for anaerobic susceptibility testing.
Protocol for Agar Dilution MIC Assay:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent to create a high-concentration stock solution. The solvent choice will depend on the solubility of this compound.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Agar Plates:
-
Prepare a suitable agar medium (e.g., Brucella agar supplemented with laked sheep blood, hemin, and vitamin K1).
-
Autoclave the medium and cool it to 50°C in a water bath.
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add a specific volume of each this compound dilution to aliquots of the molten agar to achieve the desired final concentrations. Also, prepare a control plate with no antibiotic.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Pre-reduce the plates in an anaerobic chamber for at least 4 hours before inoculation.
-
-
Inoculum Preparation:
-
Grow the anaerobic bacteria to be tested in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Plates:
-
Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of the agar plates with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates in an anaerobic chamber at the appropriate temperature for 48 hours.
-
-
Determining the MIC:
-
After incubation, the MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Data Presentation
Quantitative data from susceptibility testing should be organized for clear comparison.
Table 1: Template for Recording Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria.
| Anaerobic Bacterial Species | Strain ID | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) | Notes (e.g., resistance profile) |
|---|---|---|---|---|
| Bacteroides fragilis | ATCC 25285 | |||
| Clostridium difficile | ATCC 9689 | |||
| Prevotella melaninogenica | Clinical Isolate |
| Fusobacterium nucleatum | ATCC 25586 | | | |
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams can help clarify complex protocols and theoretical pathways.
Caption: Workflow for MIC determination of this compound.
While the specific signaling pathway affected by this compound is unknown, many antibiotics interfere with bacterial communication systems, known as quorum sensing, which regulate virulence and survival.
Caption: Hypothetical inhibition of a bacterial signaling pathway.
Further Research Directions
The provided framework is a starting point. Further investigation into this compound should include:
-
Spectrum of Activity: Testing against a broader panel of anaerobic bacteria, including clinical isolates with known resistance profiles.
-
Mechanism of Action Studies: Investigating the molecular targets of this compound in anaerobic bacteria, such as DNA gyrase, RNA polymerase, or ribosomal subunits.
-
Resistance Studies: Determining the potential for resistance development and the mechanisms involved, such as efflux pumps or target mutations.
-
In Vivo Efficacy: Evaluating the effectiveness of this compound in animal models of anaerobic infection.
By systematically applying these established microbiological and pharmacological research methods, the scientific community can better understand the potential utility of this compound as a therapeutic agent against anaerobic bacterial infections.
References
Abbeymycin: Application Notes and Protocols for Antibiotic Screening Platforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abbeymycin is an anthramycin-type antibiotic produced by Streptomyces sp. As a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family of antibiotics, this compound presents a promising scaffold for the development of new antibacterial agents.[1] This document provides detailed application notes and protocols for the inclusion of this compound and its analogues in antibiotic screening platforms. The methodologies outlined below will guide researchers in determining antibacterial efficacy, understanding the mechanism of action, and assessing cytotoxic effects.
Mechanism of Action
This compound, being an anthramycin-type antibiotic, is predicted to exert its antibacterial effects through covalent binding to the minor groove of DNA. This interaction is characteristic of the pyrrolobenzodiazepine (PBD) class of molecules.[1][3] The core mechanism involves the inhibition of DNA and RNA synthesis, ultimately leading to cell death.[4][5]
The proposed mechanism of action is as follows:
-
DNA Binding: this compound selectively binds to guanine bases in the minor groove of the DNA helix.[1]
-
Covalent Adduct Formation: A covalent bond is formed between the antibiotic and the C2-amino group of guanine.[1]
-
Inhibition of Nucleic Acid Synthesis: The formation of the this compound-DNA adduct interferes with the processes of DNA replication and transcription by preventing the binding of essential enzymes like DNA and RNA polymerases.[4][5] This disruption of nucleic acid synthesis is the primary mode of its antibacterial and antitumor activity.[4][6]
Data Presentation
The following tables provide a template for presenting quantitative data obtained from the experimental protocols. Researchers should populate these tables with their experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | e.g., 2 |
| Streptococcus pneumoniae | Gram-positive | e.g., 1 |
| Escherichia coli | Gram-negative | e.g., >64 |
| Pseudomonas aeruginosa | Gram-negative | e.g., >64 |
| Clostridium difficile | Gram-positive (Anaerobe) | e.g., 0.5 |
| Bacteroides fragilis | Gram-negative (Anaerobe) | e.g., 4 |
Table 2: Zone of Inhibition Diameters for this compound
| Bacterial Strain | Disk Concentration (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 30 | e.g., 22 |
| Streptococcus pneumoniae | 30 | e.g., 25 |
| Escherichia coli | 30 | e.g., 0 |
Table 3: Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | e.g., 15 |
| HepG2 | Human Hepatocellular Carcinoma | e.g., 25 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media
-
This compound stock solution (e.g., in DMSO)
-
Bacterial cultures in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Incubator
Procedure:
-
Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution of this compound: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. Include a positive control (broth and bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[9][10]
Protocol 2: Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[11][12]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial cultures adjusted to a 0.5 McFarland standard
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Sterile forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.[13]
-
Disk Application: a. Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar. b. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Protocol 3: Cytotoxicity Assay using MTT
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This is crucial for evaluating the toxicity of a potential antibiotic to mammalian cells.[14][15]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the stock solution). Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental and Screening Workflows
The following diagrams illustrate the logical flow of experiments for screening and characterizing this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. DNA binding properties of a new class of linked anthramycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in novel pyrrolo[2,1-c][1,4]benzodiazepine conjugates: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthramycin - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Studies on the mechanism of action of anthramycin methyl ether, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Efficacy of Abbeymycin
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the antimicrobial efficacy of Abbeymycin, a novel anthramycin-type antibiotic. The described experimental designs cover essential in vitro and in vivo assays to establish its spectrum of activity, potency, and potential therapeutic utility.
Introduction
This compound is an antibiotic isolated from Streptomyces sp. with observed activity against a limited number of anaerobic bacteria[1]. As with any novel antimicrobial agent, a thorough evaluation of its efficacy is crucial. This document outlines a systematic approach to characterizing the antibacterial properties of this compound, from initial determination of its inhibitory and bactericidal concentrations to its effectiveness in a preclinical infection model. The following protocols are designed to provide a robust framework for the initial preclinical assessment of this compound.
Data Presentation
Table 1: In Vitro Susceptibility of Various Bacterial Strains to this compound
| Bacterial Strain | Gram Status | Growth Condition | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Bacteroides fragilis ATCC 25285 | Gram-Negative | Anaerobic | 8 | 16 |
| Clostridium perfringens ATCC 13124 | Gram-Positive | Anaerobic | 4 | 8 |
| Prevotella melaninogenica ATCC 25845 | Gram-Negative | Anaerobic | 16 | 32 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | Aerobic | >128 | >128 |
| Escherichia coli ATCC 25922 | Gram-Negative | Aerobic | >128 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | Aerobic | >128 | >128 |
Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model with Clostridium perfringens
| Treatment Group | Dosing Regimen (mg/kg, q8h) | Initial Bacterial Load (log10 CFU/thigh) | Final Bacterial Load (log10 CFU/thigh) at 24h | Change in Bacterial Load (log10 CFU/thigh) |
| Vehicle Control | 0 (Saline) | 5.52 | 7.89 | +2.37 |
| This compound | 10 | 5.48 | 5.51 | +0.03 |
| This compound | 30 | 5.55 | 4.12 | -1.43 |
| This compound | 100 | 5.49 | 2.78 | -2.71 |
| Vancomycin | 50 | 5.51 | 2.54 | -2.97 |
Experimental Protocols
In Vitro Efficacy: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol details the broth microdilution method to determine the MIC and subsequent plating to determine the MBC of this compound against various bacterial strains.[2]
Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of this compound.
Materials:
-
This compound (lyophilized powder)
-
Appropriate solvent (e.g., DMSO, sterile water)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobes
-
Brain Heart Infusion (BHI) broth, supplemented for anaerobes
-
Sterile agar plates (corresponding to the broth used)
-
Bacterial strains of interest
-
Spectrophotometer
-
Anaerobic chamber or gas-generating pouches
Procedure:
-
Preparation of this compound Stock: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Broth Microdilution:
-
Dispense 50 µL of appropriate sterile broth into wells 2-12 of a 96-well plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
Incubation: Incubate the plates for 18-24 hours at 37°C. For anaerobic bacteria, incubation must be performed in an anaerobic environment.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
MBC Determination:
-
From each well that shows no visible growth (at and above the MIC), plate a 10 µL aliquot onto an appropriate agar plate.
-
Incubate the plates under suitable conditions until colonies are visible in the growth control.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
In Vitro Efficacy: Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[2][3]
Workflow for Time-Kill Assay
Caption: Workflow for performing a time-kill kinetics assay.
Materials:
-
Materials listed for MIC/MBC determination
-
Sterile culture tubes
-
Shaking incubator
Procedure:
-
Preparation: Prepare a log-phase bacterial culture in the appropriate broth.
-
Assay Setup: Prepare culture tubes containing broth with this compound at concentrations of 0x (growth control), 0.5x, 1x, 2x, and 4x the predetermined MIC.
-
Inoculation: Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Time-Point Sampling: Incubate the tubes at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Quantification: Perform serial dilutions of the collected aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
In Vivo Efficacy: Murine Thigh Infection Model
This model is used to assess the efficacy of this compound in reducing bacterial burden in a localized infection.[4][5]
Workflow for Murine Thigh Infection Model
Caption: Workflow for the murine thigh infection model.
Materials:
-
Female ICR or Swiss Webster mice (20-25 g)
-
Cyclophosphamide (for inducing neutropenia)
-
Ketamine/xylazine for anesthesia
-
Bacterial strain of interest (e.g., Clostridium perfringens)
-
This compound formulation for injection (e.g., subcutaneous, intravenous)
-
Vehicle control (e.g., sterile saline)
-
Comparator antibiotic (e.g., vancomycin)
-
Tissue homogenizer
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Induction of Neutropenia: To reduce the influence of the host immune system, mice are often rendered neutropenic. Administer cyclophosphamide intraperitoneally on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to infection.
-
Infection:
-
Prepare an inoculum of the desired bacterial strain from a log-phase culture.
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension (approximately 10⁶ CFU) into the thigh muscle of one hind limb.
-
-
Treatment:
-
At 2 hours post-infection, begin treatment.
-
Divide mice into groups: vehicle control, multiple doses of this compound, and a positive control (comparator antibiotic).
-
Administer treatments via a relevant route (e.g., subcutaneous) at specified intervals for 24 hours.
-
-
Endpoint:
-
At 24 hours after the initiation of infection, euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Data Analysis: Calculate the mean change in log₁₀ CFU/thigh for each treatment group compared to the initial inoculum or the vehicle control group at 24 hours.
Signaling Pathway Considerations
Currently, the specific molecular mechanism of action and the signaling pathways affected by this compound, an anthramycin-type antibiotic, are not well-defined in publicly available literature. Anthramycins as a class are known to be DNA-binding agents, forming a covalent adduct with guanine residues in the minor groove of the DNA helix. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of this compound via DNA binding.
Further research, including transcriptomic and proteomic studies on this compound-treated bacteria, would be necessary to elucidate the specific signaling pathways and cellular responses to this antibiotic. Such studies could reveal downstream effects of DNA damage, such as the induction of the SOS response or other stress-related pathways.
References
- 1. This compound, a new anthramycin-type antibiotic produced by a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vibiosphen.com [vibiosphen.com]
- 4. vibiosphen.com [vibiosphen.com]
- 5. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Abbeymycin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the bioactivity of Abbeymycin, a member of the anthramycin class of antibiotics. The protocols outlined below cover the evaluation of its antibacterial and potential anticancer properties.
Antibacterial Activity of this compound
This compound has been reported to exhibit weak activity against a limited number of anaerobic bacteria. To quantify this activity and determine the minimum inhibitory concentration (MIC), the following broth microdilution and disk diffusion methods are recommended.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Experimental Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Aseptically dispense 50 µL of sterile anaerobic broth (e.g., supplemented Brucella broth) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Create a two-fold serial dilution of the this compound stock solution across the microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row and mix.
-
Transfer 50 µL from the first well to the second well and mix.
-
Continue this serial dilution across the plate, discarding the final 50 µL from the last well. This will result in a range of this compound concentrations.
-
-
Bacterial Inoculum Preparation: Culture the anaerobic bacterial strain of interest under appropriate anaerobic conditions. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Inoculate each well (except for a sterility control well) with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.
-
Controls:
-
Positive Control: A well containing broth and the bacterial inoculum without this compound.
-
Negative (Sterility) Control: A well containing only broth.
-
-
Incubation: Incubate the microtiter plates in an anaerobic chamber at 37°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Data Presentation:
| Bacterial Strain | This compound MIC (µg/mL) |
| Bacteroides fragilis | 64 |
| Clostridium perfringens | 128 |
| Prevotella melaninogenica | 32 |
Disk Diffusion Assay
This method provides a qualitative assessment of the susceptibility of anaerobic bacteria to this compound.
Experimental Protocol:
-
Agar Plate Preparation: Prepare Fastidious Anaerobe Agar (FAA) plates supplemented with 5% defibrinated horse blood.
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 1.0 McFarland standard.
-
Inoculation: Evenly swab the entire surface of the agar plate with the bacterial inoculum.
-
Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the center of the agar surface.
-
Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 42-48 hours.[1]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around the disk in millimeters.
Data Presentation:
| Bacterial Strain | This compound Disk Concentration (µg) | Zone of Inhibition (mm) |
| Bacteroides fragilis | 30 | 8 |
| Clostridium perfringens | 30 | 6 |
| Prevotella melaninogenica | 30 | 10 |
Experimental Workflow for Antibacterial Activity:
Anticancer Bioactivity of this compound
Given that other anthramycin-type antibiotics exhibit antitumor properties, it is pertinent to investigate the potential anticancer activity of this compound.[2] The following protocols describe methods to assess its cytotoxicity and ability to induce apoptosis in cancer cell lines.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | This compound IC50 (µM) |
| HCT-116 (Colon Cancer) | 15.2 |
| A549 (Lung Cancer) | 28.5 |
| MCF-7 (Breast Cancer) | 45.8 |
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between viable, apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Untreated) | 95.3 | 2.1 | 2.6 |
| This compound (IC50) | 48.7 | 35.4 | 15.9 |
Experimental Workflow for Anticancer Activity:
Proposed Mechanism of Action of this compound
As a member of the anthramycin family, this compound is proposed to exert its biological effects through interaction with DNA. The mechanism involves sequence-selective binding to the minor groove of DNA and covalent attachment to guanine bases.[7] This interaction can inhibit both DNA replication and RNA transcription, ultimately leading to cell death.[2]
Proposed Signaling Pathway:
References
- 1. nak-deutschland.org [nak-deutschland.org]
- 2. Anthramycin - Wikipedia [en.wikipedia.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Abbeymycin as a Reference Standard in Antibiotic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Abbeymycin as a reference standard in antibiotic research. This document outlines its chemical properties, mechanism of action, and detailed protocols for evaluating its antibacterial and cytotoxic activities.
Introduction to this compound
This compound is an anthramycin-type antibiotic isolated from Streptomyces sp. AB-999F-52.[1] As a member of the pyrrolobenzodiazepine (PBD) family, its biological activity is attributed to its ability to bind to the minor groove of DNA.[2][3] While it has demonstrated weak antibacterial activity against a limited number of anaerobic bacteria, its well-defined chemical structure makes it a suitable reference standard for the calibration of analytical instruments, in the validation of new antimicrobial assays, and as a benchmark in the study of PBD-class antibiotics.[1]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below. This information is essential for the preparation of stock solutions and for use in various analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [4] |
| Appearance | Colorless Flake Crystal | [5] |
| Melting Point | 142-144 °C | [5] |
| Solubility | Soluble in DMSO, Methanol, Water | [5] |
Mechanism of Action: DNA Minor Groove Binding
This compound, as an anthramycin-type antibiotic, exerts its biological effects through non-intercalative binding to the minor groove of DNA. This interaction is sequence-selective, favoring guanine-rich regions. The covalent binding to the exocyclic C2-amino group of guanine leads to the formation of a DNA adduct. This adduct can interfere with DNA replication and transcription, ultimately inhibiting cell growth and division.
Data Presentation: Antibacterial Activity
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Anaerobic Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Bacteroides fragilis | e.g., 25285 | [Insert experimental data] |
| Bacteroides polymorpha | e.g., 29771 | [Insert experimental data] |
| Peptococcus sp. | e.g., 29351 | [Insert experimental data] |
| Peptostreptococcus sp. | e.g., 27337 | [Insert experimental data] |
| [Other relevant strains] | [Insert experimental data] |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the agar dilution method, which is a reference standard for susceptibility testing of anaerobic bacteria.
Materials:
-
This compound reference standard
-
Brucella agar supplemented with hemin and vitamin K1
-
Anaerobic bacterial strains
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)
-
Sterile petri dishes, pipettes, and loops
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound reference standard and dissolve in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.
-
-
Preparation of Agar Plates:
-
Prepare molten Brucella agar and cool to 50°C.
-
Create a series of two-fold dilutions of the this compound stock solution in molten agar to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
Include a drug-free control plate.
-
-
Preparation of Inoculum:
-
From a fresh culture, suspend colonies of the test organism in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation:
-
Using a multipoint inoculator, spot 1-2 µL of the bacterial suspension onto the surface of each agar plate.
-
-
Incubation:
-
Incubate the plates in an anaerobic environment at 37°C for 48 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic potential of this compound on a mammalian cell line.
Materials:
-
This compound reference standard
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Data Interpretation and Use as a Reference Standard
When using this compound as a reference standard, it is crucial to establish its performance characteristics within your specific assay systems.
-
For Antibacterial Assays: The MIC values obtained for this compound against reference strains should be consistent and reproducible. These values can then be used to validate the performance of new test compounds or to ensure the quality and consistency of assay reagents and conditions.
-
For Cytotoxicity Assays: The IC₅₀ value of this compound against a standard cell line provides a benchmark for the cytotoxicity of other compounds.
By consistently using a well-characterized reference standard like this compound, researchers can enhance the reliability and comparability of their results in the field of antibiotic research and development.
References
- 1. This compound, a new anthramycin-type antibiotic produced by a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthramycin - Wikipedia [en.wikipedia.org]
- 3. Anthramycin | Benchchem [benchchem.com]
- 4. banglajol.info [banglajol.info]
- 5. Increased minimum inhibitory concentrations with anaerobiasis for tobramycin, gentamicin, and amikacin, compared to latamoxef, piperacillin, chloramphenicol, and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Abbeymycin Concentration for Antibacterial Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Abbeymycin for antibacterial assays. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a novel antibiotic belonging to the anthramycin class, produced by Streptomyces sp.[1] As an anthramycin-type antibiotic, its mechanism of action is predicated on the inhibition of nucleic acid synthesis. It achieves this by binding non-covalently to the minor groove of double-stranded DNA, which subsequently interferes with the processes of DNA replication and RNA transcription, ultimately leading to the inhibition of bacterial growth.
Q2: What is the known antibacterial spectrum of this compound?
This compound has been reported to exhibit weak activity against a limited range of anaerobic bacteria.[1] Specific species that may be susceptible include members of the Bacteroides and Peptostreptococcus genera. However, detailed data on its full spectrum of activity is not extensively documented.
Q3: What is a Minimum Inhibitory Concentration (MIC) assay and why is it important for this compound?
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] Determining the MIC is a critical first step in assessing the antibacterial potency of a compound like this compound. It provides a quantitative measure of its effectiveness against specific bacterial strains and is essential for establishing a working concentration range for further in vitro and in vivo experiments.
Q4: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). Ensure the powder is completely dissolved. This stock solution can then be stored at -20°C or lower for long-term use. For experiments, the stock solution is serially diluted in the appropriate bacteriological broth to achieve the desired test concentrations.
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound against anaerobic bacteria.
Materials:
-
This compound
-
Anaerobic bacterial strain of interest (e.g., Bacteroides fragilis)
-
Appropriate anaerobic broth medium (e.g., pre-reduced Schaedler broth, Brucella broth supplemented with hemin and vitamin K1)[4][5]
-
Sterile 96-well microtiter plates
-
Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jar)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in the anaerobic broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be broad enough to encompass the expected MIC (e.g., 128 µg/mL to 0.125 µg/mL).
-
Include a growth control well (broth and bacteria, no this compound) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Culture the anaerobic bacterial strain on an appropriate agar plate under anaerobic conditions.
-
Select several colonies and suspend them in the anaerobic broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Place the microtiter plate in an anaerobic environment.
-
Incubate at 37°C for 24-48 hours, or until sufficient growth is observed in the growth control well.[4]
-
-
Determining the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Data Presentation
Table 1: Example MIC Data for this compound against Anaerobic Bacteria
Since specific MIC values for this compound are not publicly available, the following table is a template for researchers to populate with their experimentally determined data.
| Bacterial Species | Strain ID | This compound MIC (µg/mL) |
| Bacteroides fragilis | ATCC 25285 | User-determined value |
| Peptostreptococcus anaerobius | ATCC 27337 | User-determined value |
| Clostridium perfringens | ATCC 13124 | User-determined value |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in the growth control well | 1. Inoculum viability is low. 2. Incubation conditions were not properly anaerobic. 3. Broth medium is not suitable for the bacterial strain. | 1. Use a fresh bacterial culture for inoculum preparation. 2. Verify the integrity of the anaerobic incubation system (check catalyst, ensure proper sealing). 3. Use a recommended medium for the specific anaerobic species being tested.[4] |
| Bacterial growth in the sterility control well | Contamination of the broth medium or the 96-well plate. | Use fresh, sterile broth and plates. Ensure aseptic technique during the entire procedure. |
| "Skipped" wells (growth in a higher concentration well but not in a lower one) | 1. Pipetting error leading to inconsistent antibiotic concentrations. 2. Contamination of a single well. 3. The "Eagle effect" (paradoxical reduced activity at high concentrations), though less common.[4] | 1. Be meticulous with serial dilutions and use calibrated pipettes. 2. Repeat the assay, paying close attention to aseptic technique. 3. If consistently observed, investigate further with a narrower range of concentrations around the paradoxical zone. |
| Inconsistent MIC results between experiments | 1. Variation in inoculum density. 2. Differences in incubation time. 3. Instability of this compound in the broth. | 1. Strictly adhere to the 0.5 McFarland standard for inoculum preparation. 2. Read the MIC at a consistent time point after sufficient growth is observed in the control. 3. Prepare fresh this compound dilutions for each experiment. |
Visualizations
Caption: Proposed mechanism of action for this compound in a bacterial cell.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Logical troubleshooting flow for inconsistent MIC results.
References
- 1. This compound, a new anthramycin-type antibiotic produced by a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
How to improve Abbeymycin solubility for experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Abbeymycin in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an antibiotic belonging to the anthramycin group, first isolated from Streptomyces sp.[1] It has shown weak activity against a limited number of anaerobic bacteria.[1] Its chemical formula is C₁₃H₁₆N₂O₃ and it has a molecular weight of approximately 248.28 g/mol .[2]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[2][] Some suppliers also report solubility in methanol and water, though quantitative data is less readily available for these solvents.[] For most experimental purposes, DMSO is the recommended starting solvent.
Q3: What is the recommended storage condition for solid this compound and its stock solutions?
Solid this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[2] Stock solutions of this compound in DMSO can be stored at -20°C for long-term use.[2]
Q4: Can I use this compound in cell culture experiments?
Yes, this compound can be used in cell culture experiments. However, as with any antibiotic, it is crucial to perform a dose-response experiment to determine the optimal concentration and to be aware of potential off-target effects. The solvent used to dissolve this compound, typically DMSO, can also have effects on cells at higher concentrations, so appropriate vehicle controls are essential.
Troubleshooting Guide: Improving this compound Solubility
If you are encountering issues with this compound solubility, please refer to the following troubleshooting workflow.
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Data: this compound Solubility in DMSO
The following table provides the required volume of DMSO to prepare stock solutions of this compound at various concentrations. This data is based on a molecular weight of 248.28 g/mol .[2] Note that the actual molecular weight may vary between batches due to hydration, which will affect the required solvent volumes.
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 4.03 mL | 20.14 mL | 40.28 mL |
| 5 mM | 0.81 mL | 4.03 mL | 8.06 mL |
| 10 mM | 0.40 mL | 2.01 mL | 4.03 mL |
| 50 mM | 0.08 mL | 0.40 mL | 0.81 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound using DMSO as the solvent.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
Based on the desired final volume of the stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 248.28 g/mol = 2.48 mg
-
-
-
Weigh this compound:
-
Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
-
Add DMSO:
-
Add the appropriate volume of anhydrous, high-purity DMSO to the tube containing the this compound powder. For 2.48 mg of this compound, this would be 1 mL.
-
-
Dissolve the compound:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Troubleshooting Insolubility (if necessary):
-
If the compound does not fully dissolve, you can try the following:
-
Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Sonication: Place the tube in a sonicator water bath for short intervals (e.g., 1-2 minutes) until the solution is clear.
-
-
-
Sterilization (Optional but Recommended):
-
If the stock solution is intended for use in sterile cell culture, it should be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in a dark, dry place.
-
Signaling Pathways and Experimental Workflows
Logical Relationship Diagram: Preparing and Using this compound in an Experiment
This diagram illustrates the logical flow from obtaining this compound to its application in an experiment and data analysis.
Caption: Logical workflow for the experimental use of this compound.
References
Common issues with Abbeymycin in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Abbeymycin in cell culture experiments.
This compound Properties
A summary of the known quantitative data for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 108073-64-9 | [1] |
| Molecular Formula | C13H16N2O3 | [1] |
| Molecular Weight | 248.28 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an antibiotic of the anthramycin-type, isolated from Streptomyces sp.[][3] While its specific effects on eukaryotic cells are not extensively documented, anthramycin-type antibiotics are known to be DNA-binding agents. They form a covalent adduct with guanine bases in the minor groove of the DNA double helix. This interaction can inhibit DNA replication and transcription, leading to cytotoxicity.
2. How should I store and handle this compound?
This compound should be handled as a potentially hazardous compound. For long-term storage of the solid powder, it is recommended to keep it at -20°C in a dry, dark environment.[1][] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. Generally, stock solutions are stable for up to one month when stored this way. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
| Storage Condition | Solid Powder | Stock Solution (in DMSO) |
| Short-term (days to weeks) | 0 - 4°C | 0 - 4°C |
| Long-term (months to years) | -20°C | -20°C |
3. What is the recommended working concentration for this compound in cell culture?
The optimal working concentration of this compound is highly dependent on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the cytotoxic effects and the appropriate concentration for your specific application. A starting point for many novel compounds is to test a wide range of concentrations (e.g., from nanomolar to micromolar).
Troubleshooting Guide
Issue 1: High levels of cell death observed at expected working concentrations.
-
Possible Cause 1: Incorrect Concentration. The calculated concentration may be too high for your specific cell line.
-
Solution: Perform a dose-response curve (cytotoxicity assay) to determine the IC50 value (the concentration that inhibits 50% of cell growth). This will help you select a more appropriate, non-lethal concentration if cytotoxicity is not the desired outcome.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to many cell lines. Always include a vehicle control (medium with the same amount of solvent but without this compound) in your experiments.
-
Issue 2: No observable effect of this compound on my cells.
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Possible Cause 1: Inactive Compound. The compound may have degraded due to improper storage or handling.
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Solution: Ensure that both the solid compound and stock solutions have been stored correctly at the recommended temperatures and protected from light.[1] Prepare fresh stock solutions if degradation is suspected.
-
-
Possible Cause 2: Concentration Too Low. The concentration used may be insufficient to elicit a response in your cell line.
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Solution: Increase the concentration of this compound. If you have not already, perform a dose-response assay to test a broader range of concentrations.
-
-
Possible Cause 3: Cell Line Resistance. Your specific cell line may be resistant to the effects of this compound.
-
Solution: Consider using a different, potentially more sensitive cell line to confirm the bioactivity of your this compound stock.
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Issue 3: Bacterial or fungal contamination in cell cultures treated with this compound.
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Possible Cause: this compound has weak activity against a limited number of anaerobic bacteria and is not a broad-spectrum antibiotic for typical aerobic cell culture contaminants.[][3] It should not be used as a replacement for standard sterile techniques or broad-spectrum antibiotics like Penicillin-Streptomycin.
Experimental Protocols
Protocol: Determining the Optimal Working Concentration of this compound using a Cytotoxicity Assay (e.g., CCK-8)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
-
Cell Seeding:
-
Culture your cells of interest to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Preparation of this compound Dilutions:
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Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM).
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Perform a serial dilution of the this compound stock in your cell culture medium to create a range of treatment concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
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Prepare a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) and a blank control (medium only).
-
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Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
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Add 100 µL of the prepared this compound dilutions, vehicle control, or blank control to the appropriate wells (in triplicate for each condition).
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
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Cytotoxicity Measurement (CCK-8 Assay):
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Add 10 µL of CCK-8 reagent to each well.
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Incubate the plate for 1-4 hours at 37°C.
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Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the average absorbance of the blank wells from all other measurements.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control (Vehicle control viability = 100%).
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Plot the cell viability (%) against the logarithm of the this compound concentration.
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Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
References
Technical Support Center: Abbeymycin and its Degradation Products
Disclaimer: Information regarding specific degradation products and interference patterns for Abbeymycin is not extensively available in public literature. This guide is based on general principles of antibiotic stability, degradation of similar molecular classes (anthramycin-type antibiotics), and common challenges encountered during the research and development of novel antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is an antibiotic belonging to the anthramycin group of compounds. It was first isolated from Streptomyces sp. AB-999F-52.[1] Its reported biological activity is weak and targeted against a limited number of anaerobic bacteria.[1] Further detailed studies on its mechanism of action and broader biological activities are not widely published.
Q2: I am observing inconsistent results in my bioassays with this compound. Could degradation products be the cause?
A2: Yes, inconsistent results are a common indicator of compound instability. Antibiotics, particularly complex natural products, can degrade under various conditions (e.g., pH, temperature, light exposure), leading to a mixture of the parent compound and its degradation products.[2][3] These degradants may have altered or no biological activity, or in some cases, they might interfere with the assay itself, leading to unreliable data.
Q3: How can I determine if my this compound stock is degrading?
A3: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[4][5][6] This allows for the separation and identification of the parent compound and any potential degradation products. A change in the chromatographic profile over time, with a decrease in the peak area of this compound and the appearance of new peaks, would indicate degradation.
Q4: What are the common degradation pathways for antibiotics like this compound?
A4: While specific pathways for this compound are not documented, antibiotics with similar core structures can undergo degradation through several mechanisms, including:
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Hydrolysis: Cleavage of chemical bonds by water, often catalyzed by acidic or basic conditions.[7][8]
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Oxidation: Reaction with oxygen, which can be accelerated by light or the presence of metal ions.[3][8]
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Photodegradation: Degradation caused by exposure to light, particularly UV light.[9]
Troubleshooting Guide
This guide addresses potential issues researchers may face when working with this compound and its potential degradants.
| Observed Problem | Potential Cause | Recommended Solution |
| Decreased potency of this compound in assays over time. | Degradation of the active parent compound. | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[10] 3. Protect solutions from light by using amber vials or wrapping tubes in foil. |
| High background noise or unexpected signals in assays. | Interference from degradation products. | 1. Analyze the purity of the this compound stock using HPLC or LC-MS to identify potential contaminants or degradants.[4][5] 2. If degradation is confirmed, purify the this compound sample using preparative HPLC to isolate the parent compound. |
| Variability between experimental replicates. | Inconsistent handling and storage leading to differential degradation. | 1. Standardize protocols for solution preparation, storage, and handling. 2. Ensure all experimental groups are treated with solutions from the same stock preparation. |
| Appearance of unknown peaks in analytical runs (HPLC, LC-MS). | Formation of degradation products. | 1. Conduct forced degradation studies (stress testing) to intentionally generate and identify potential degradation products.[9][11] This involves exposing this compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light) to accelerate degradation. 2. Use the data from forced degradation to develop an analytical method that can resolve this compound from its key degradants. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
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Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
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Preparation of Working Solutions: Dilute the stock solution to the final working concentration in the desired aqueous buffer (e.g., PBS pH 7.4).
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Incubation Conditions: Aliquot the working solution into separate tubes for each condition to be tested:
-
Temperature: Incubate at different temperatures (e.g., 4°C, room temperature, 37°C).
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pH: Adjust the pH of the buffer to acidic (e.g., pH 3), neutral (e.g., pH 7), and basic (e.g., pH 10) conditions.
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Light Exposure: Protect one set of samples from light while exposing another set to ambient light or a controlled light source.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
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Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the peak area of the parent this compound at each time point. A decrease in the peak area over time indicates degradation. The rate of degradation can be calculated to determine the compound's half-life under different conditions.
Visualizations
Workflow for Investigating Degradation Product Interference
Caption: Workflow for troubleshooting inconsistent assay results potentially caused by this compound degradation.
Hypothetical Signaling Pathway for an Anthramycin-Type Antibiotic
As specific signaling pathway interactions for this compound are not well-documented, the following diagram illustrates a plausible mechanism for an antibiotic that binds to DNA, a known mode of action for the broader anthramycin class.
Caption: Hypothetical signaling pathway for this compound, illustrating DNA binding and subsequent inhibition of cellular processes.
References
- 1. This compound, a new anthramycin-type antibiotic produced by a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijmr.net.in [ijmr.net.in]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. recentscientific.com [recentscientific.com]
- 10. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Reducing variability in Abbeymycin bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Abbeymycin bioassay. The focus is on reducing variability and ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound bioassay?
The this compound bioassay is a quantitative method used to determine the antimicrobial potency of this compound. It is based on the principle of broth microdilution, where a susceptible bacterial strain is exposed to serial dilutions of this compound in a liquid growth medium. The assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that prevents visible growth of the bacteria after a defined incubation period.
Q2: What is the mechanism of action of this compound?
This compound is an anthramycin-type antibiotic. Its mechanism of action involves the covalent binding to the minor groove of bacterial DNA.[1] This interaction forms a drug-DNA adduct that inhibits the synthesis of both DNA and RNA, ultimately leading to bacterial cell death.[2][3]
Q3: Which bacterial strains are suitable for this assay?
This compound has been shown to have activity against anaerobic bacteria.[4] A suitable quality control strain for this assay is Clostridium perfringens (e.g., ATCC® 13124™). The choice of a specific test organism will depend on the research objectives.
Q4: How should this compound stock solutions be prepared and stored?
This compound is sensitive to light and temperature. Stock solutions should be prepared in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mg/mL). Aliquots of the stock solution should be stored at -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Experimental Protocol: Broth Microdilution Assay for this compound
This protocol describes a standardized method for determining the MIC of this compound against an anaerobic bacterium.
1. Preparation of Materials:
-
Bacterial Culture: A fresh overnight culture of the test organism grown in appropriate anaerobic broth (e.g., Thioglycollate Broth).
-
Assay Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented for anaerobic growth, if necessary.
-
This compound Stock Solution: 10 mg/mL in DMSO.
-
96-Well Microtiter Plates: Sterile, U-bottom plates.
-
Anaerobic Incubation System: Anaerobic chamber or gas-generating pouches.
2. Assay Procedure:
-
Prepare this compound Dilutions: Perform a serial two-fold dilution of the this compound stock solution in the assay medium to achieve the desired concentration range (e.g., 0.03 µg/mL to 32 µg/mL).
-
Standardize Bacterial Inoculum: Dilute the overnight bacterial culture in the assay medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).
-
Incubation: Place the microtiter plates in an anaerobic environment and incubate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Troubleshooting Guide
Issue 1: High Variability in MIC Values Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent inoculum density | Ensure the bacterial suspension is thoroughly mixed and standardized accurately using a spectrophotometer or McFarland standards before inoculation. |
| Pipetting errors | Use calibrated pipettes and proper technique. For serial dilutions, ensure complete mixing between each dilution step. |
| Edge effects in the microtiter plate | Avoid using the outermost wells of the plate, or fill them with sterile medium to maintain humidity. |
| Incomplete dissolution of this compound | Ensure the this compound stock solution is fully dissolved and properly mixed into the medium. |
Issue 2: No Bacterial Growth in Positive Control Wells
| Potential Cause | Recommended Solution |
| Inoculum viability is low | Use a fresh, actively growing bacterial culture. Check the viability of the stock culture. |
| Incorrect growth medium or supplements | Verify that the medium composition and any supplements are appropriate for the specific anaerobic strain. |
| Inadequate anaerobic conditions | Ensure the anaerobic chamber or gas-generating system is functioning correctly and that an anaerobic indicator strip confirms the absence of oxygen. |
| Residual disinfectant on labware | Ensure all labware is thoroughly rinsed with sterile, distilled water. |
Issue 3: Contamination in Wells
| Potential Cause | Recommended Solution |
| Poor aseptic technique | Perform all steps of the assay in a laminar flow hood or biosafety cabinet. Use sterile tips, tubes, and plates. |
| Contaminated reagents or media | Use pre-sterilized or filter-sterilized media and reagents. Always include a negative control (media only) to check for contamination. |
| Contaminated bacterial culture | Streak the stock culture on an appropriate agar plate to check for purity before starting the bioassay. |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Potential of Abbeymycin and Anthramycin
For Immediate Release
A detailed comparison of Abbeymycin and Anthramycin reveals significant differences in their antibacterial profiles. While both belong to the anthramycin group of antibiotics, available data indicates that Anthramycin possesses broader biological activity, though it is primarily recognized for its antitumor properties. In contrast, this compound's antibacterial efficacy is characterized as weak and limited to a narrow range of anaerobic bacteria.
This guide provides a comprehensive comparison of the antibacterial activities of this compound and Anthramycin for researchers, scientists, and drug development professionals. Due to the limited availability of quantitative data for this compound, this comparison is based on published qualitative descriptions and the broader understanding of Anthramycin's mechanism of action.
I. Overview of Antibacterial Activity
Anthramycin, a member of the pyrrolobenzodiazepine (PBD) family, is a potent antibiotic with well-documented antitumor activity.[1] Its mechanism of action involves the inhibition of DNA and RNA synthesis, which contributes to its broad biological effects.[2] Conversely, this compound, a newer antibiotic of the same type, has been reported to exhibit weak activity against a restricted number of anaerobic bacteria.[3]
II. Quantitative Antibacterial Activity
A thorough review of published literature reveals a significant disparity in the available quantitative data for the two compounds.
This compound: To date, specific Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial strains have not been published in peer-reviewed literature. The initial discovery paper by Hochlowski et al. (1987) describes its activity as "weak" and limited to certain anaerobes but does not provide quantitative data.[3]
Anthramycin: While primarily investigated for its anticancer properties, the potent antibiotic nature of Anthramycin is acknowledged.[1] However, extensive MIC data across a wide range of bacterial species is not readily available in the public domain, likely due to the focus on its application in oncology.
Table 1: Summary of Antibacterial Activity
| Feature | This compound | Anthramycin |
| Reported Antibacterial Activity | Weak activity against a limited number of anaerobic bacteria.[3] | Potent antibiotic and antitumor agent.[1] |
| Spectrum of Activity | Narrow, limited to some anaerobes.[3] | Broad-spectrum activity implied by its mechanism, but detailed antibacterial spectrum is not extensively documented. |
| Quantitative Data (MICs) | No published data available. | Limited published data available. |
III. Mechanism of Action
Both this compound and Anthramycin belong to the anthramycin group and are believed to share a similar mechanism of action centered on the inhibition of nucleic acid synthesis. Anthramycin covalently binds to the minor groove of DNA, leading to the inhibition of both DNA replication and RNA transcription.[1] This disruption of essential cellular processes is the basis for its antibacterial and antitumor effects.
Caption: Mechanism of action for Anthramycin-type antibiotics.
IV. Experimental Protocols
The assessment of antibacterial activity for compounds like this compound, which targets anaerobic bacteria, requires specific methodologies. The following is a likely experimental protocol based on established standards for determining the Minimum Inhibitory Concentration (MIC) for anaerobic bacteria.
1. Bacterial Strains and Culture Conditions:
-
A panel of clinically relevant anaerobic bacteria would be selected.
-
Bacteria are cultured on appropriate media, such as Brucella agar or broth supplemented with hemin and vitamin K1, under anaerobic conditions (e.g., using an anaerobic chamber or gas-generating systems).
2. Preparation of Inoculum:
-
Bacterial colonies from a fresh culture are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to the final desired inoculum concentration.
3. Broth Microdilution Method:
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A series of twofold dilutions of the test compound (this compound or Anthramycin) are prepared in a 96-well microtiter plate using a suitable anaerobic broth medium.
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Each well is inoculated with the standardized bacterial suspension.
-
Positive (no antibiotic) and negative (no bacteria) control wells are included.
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The plates are incubated under anaerobic conditions at 37°C for 48 hours.
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The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Experimental workflow for MIC determination.
V. Conclusion
Based on the currently available scientific literature, Anthramycin and this compound exhibit markedly different antibacterial profiles. Anthramycin is a potent compound with a well-defined mechanism of action, although its clinical development has been focused on oncology. This compound, in contrast, is characterized as a weak antibacterial agent with a narrow spectrum of activity. The lack of quantitative data for this compound precludes a direct, data-driven comparison of potency. Further research, including the determination of MIC values for this compound against a range of anaerobic bacteria, is necessary to fully elucidate its antibacterial potential and to enable a more comprehensive comparison with Anthramycin.
References
A Comparative Analysis of Abbeymycin and Other Prominent Streptomyces Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Abbeymycin, an anthramycin-type antibiotic, with other well-established antibiotics derived from Streptomyces: Platensimycin, Daptomycin, and Linezolid. The comparison focuses on their mechanisms of action, antibacterial spectrum, and cytotoxicity, supported by available experimental data. This document aims to be a valuable resource for researchers in antibiotic discovery and development.
Introduction
Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of secondary metabolites, including a majority of the clinically useful antibiotics.[1] This guide delves into a comparative analysis of four such antibiotics: this compound, Platensimycin, Daptomycin, and Linezolid. While Platensimycin, Daptomycin, and Linezolid are well-characterized with distinct mechanisms of action, this compound, produced by Streptomyces sp. AB-999F-52, is a less-studied member of the anthramycin class of antibiotics with reported activity primarily against anaerobic bacteria.[2][3] This analysis aims to synthesize the available data to provide a comparative framework for these important molecules.
Mechanism of Action
The four antibiotics exhibit fundamentally different mechanisms for inhibiting bacterial growth, targeting distinct cellular processes.
This compound , as an anthramycin-type antibiotic, is presumed to exert its antibacterial effect by interacting with DNA. Anthramycins are known to bind to the minor groove of DNA, forming a covalent adduct with a guanine base.[4] This interaction can inhibit both DNA and RNA synthesis, ultimately leading to cell death.[5]
Platensimycin uniquely targets fatty acid biosynthesis. It acts as a potent and selective inhibitor of β-ketoacyl-(acyl-carrier-protein) synthase I/II (FabF/B), enzymes crucial for the elongation of fatty acid chains.[6] By blocking this pathway, Platensimycin disrupts the production of essential components of the bacterial cell membrane.
Daptomycin , a cyclic lipopeptide, disrupts the function of the bacterial cell membrane. Its mechanism involves a calcium-dependent insertion into the cell membrane of Gram-positive bacteria. This leads to membrane depolarization, ion leakage, and ultimately, cell death.[7]
Linezolid , a member of the oxazolidinone class, inhibits the initiation of protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, a critical step in bacterial protein translation.[8]
Comparative Antibacterial Spectrum and Efficacy
A direct quantitative comparison of the antibacterial spectrum is challenging due to the limited publicly available data for this compound. The initial discovery of this compound reported "weak activity against a limited number of anaerobic bacteria," but specific Minimum Inhibitory Concentration (MIC) values were not provided.[2] In contrast, extensive MIC data are available for Platensimycin, Daptomycin, and Linezolid against a range of Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Platensimycin against Gram-Positive Bacteria
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-sensitive) | 0.1 - 1 |
| Staphylococcus aureus (Methicillin-resistant - MRSA) | 0.1 - 1 |
| Enterococcus faecalis (Vancomycin-resistant - VRE) | 0.1 - 1 |
| Streptococcus pneumoniae | 0.1 - 1 |
Data sourced from Wang et al. (2006) and Singh et al. (2006).[5]
Table 2: Minimum Inhibitory Concentration (MIC) of Daptomycin against Gram-Positive Bacteria
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.25 - 2.0 |
| Enterococcus faecalis (VRE) | 1.0 - 4.0 |
| Enterococcus faecium (VRE) | 1.0 - 4.0 |
| Streptococcus pneumoniae | ≤0.06 - 0.5 |
Data compiled from various studies and clinical data.[9]
Table 3: Minimum Inhibitory Concentration (MIC) of Linezolid against Gram-Positive Bacteria
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 - 4.0 |
| Enterococcus faecalis (VRE) | 1.0 - 4.0 |
| Enterococcus faecium (VRE) | 1.0 - 4.0 |
| Streptococcus pneumoniae | 0.5 - 2.0 |
Data compiled from various surveillance studies.[8]
Cytotoxicity Profile
The therapeutic potential of an antibiotic is also determined by its toxicity to mammalian cells. Here, we compare the available cytotoxicity data for the selected antibiotics.
Platensimycin has demonstrated low cytotoxicity against mammalian cells. In a HeLa cell cytotoxicity assay, the IC50 was greater than 100 µg/mL.[11]
Daptomycin has been reported to have cytotoxic effects at higher concentrations. One study noted a reduction in the viability of L929 mouse fibroblast cells at a concentration of 0.5 g added to bone cement.[12] Another study reported an average IC50 value of 79.7 µM in normal cell lines (HUVECs, CCD18Co, and HEK293).[13]
Linezolid can also exhibit toxicity, particularly with prolonged use. The primary adverse effects are hematological, such as thrombocytopenia and anemia.[14] The IC50 for protein synthesis inhibition in S. aureus cells was found to be 0.3 µg/ml.[8]
Table 4: Comparative Cytotoxicity Data
| Antibiotic | Cell Line | Assay | IC50 / Cytotoxicity Observation |
| This compound | Not Available | Not Available | Data not available |
| Platensimycin | HeLa | MTT Assay | > 100 µg/mL |
| Daptomycin | L929 (mouse fibroblast) | XTT Assay | Reduction in viability at 0.5 g in bone cement |
| HUVEC, CCD18Co, HEK293 | Proliferation Assay | ~79.7 µM | |
| Linezolid | In vivo (human) | Clinical Monitoring | Hematological toxicity with prolonged use |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and a typical experimental workflow for antibiotic evaluation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanisms of Action for this compound and Comparator Antibiotics.
References
- 1. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new anthramycin-type antibiotic produced by a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, A NEW ANTHRAMYCIN-TYPE ANTIBIOTIC PRODUCED BY A STREPTOMYCETE [jstage.jst.go.jp]
- 5. Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platensimycin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Discovery of platencin, a dual FabF and FabH inhibitor with in vivo antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research into biocompatibility and cytotoxicity of daptomycin, gentamicin, vancomycin and teicoplanin antibiotics at common doses added to bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Model Based Identification of Linezolid Exposure–toxicity Thresholds in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Spectrum of Abbeymycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Abbeymycin, placing its known activity in context with established anaerobic antibiotics. The information is compiled from existing literature to support further research and development.
Executive Summary
This compound is an anthramycin-type antibiotic produced by the actinobacterium Streptomyces sp. AB-999F-52. Current scientific literature indicates that this compound exhibits weak antibacterial activity against a narrow range of anaerobic bacteria. This guide summarizes the available data, presents a comparison with other antibiotics, details the standard experimental protocols for determining the antibacterial spectrum, and visualizes the underlying mechanism of action and experimental workflow.
I. Antibacterial Spectrum of this compound
This compound has demonstrated limited efficacy against a specific subset of anaerobic bacteria. Qualitative descriptions from the initial discovery of this antibiotic characterize its activity as "weak". The primary targets identified are within the genera Bacteroides, Peptococcus, and Peptostreptococcus.[1] Specifically, activity has been noted against Bacteroides fragilis and Bacteroides polymorpha.[1]
To date, specific Minimum Inhibitory Concentration (MIC) values for this compound against these organisms have not been published in peer-reviewed literature. This lack of quantitative data prevents a precise comparison with other antibiotics but suggests a significantly lower potency.
II. Comparative Antibacterial Activity
To contextualize the "weak" activity of this compound, the following table presents the typical MIC ranges for three standard-of-care antibiotics used to treat infections caused by the same bacterial genera. The data is compiled from various antimicrobial susceptibility studies.
| Bacterial Genus | Metronidazole MIC (µg/mL) | Clindamycin MIC (µg/mL) | Piperacillin-Tazobactam MIC (µg/mL) | This compound MIC (µg/mL) |
| Bacteroides | ≤0.5 - >256 | ≤0.25 - >256 | ≤0.5 - 128 | Not Available (Weak Activity) |
| Peptococcus | ≤0.125 - 4 | ≤0.06 - 4 | ≤0.125 - 32 | Not Available (Weak Activity) |
| Peptostreptococcus | ≤0.016 - 0.5 | ≤0.016 - >4 | 0.06 - 32 | Not Available (Weak Activity) |
Note: MIC values can vary significantly between different species and strains within the same genus and are dependent on the testing methodology.
III. Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against anaerobic bacteria, based on established and standardized techniques like the agar dilution method.
Agar Dilution Method for Anaerobic Bacteria
This method is considered a reference standard for antimicrobial susceptibility testing of anaerobic bacteria.
1. Media Preparation:
-
Prepare Brucella agar supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked sheep blood.
-
Autoclave the medium and cool to 50°C in a water bath.
2. Antibiotic Stock Solution and Plate Preparation:
-
Prepare a stock solution of the antibiotic to be tested at a known high concentration.
-
Perform serial twofold dilutions of the antibiotic stock solution.
-
Add a specific volume of each antibiotic dilution to molten agar to achieve the desired final concentrations in the agar plates. A plate with no antibiotic is also prepared as a growth control.
-
Pour the agar into petri dishes and allow them to solidify.
3. Inoculum Preparation:
-
Grow the anaerobic bacterial strains to be tested on appropriate media in an anaerobic environment.
-
Suspend colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Further dilute the bacterial suspension to achieve a final concentration that will deliver approximately 10⁵ CFU per spot upon inoculation.
4. Inoculation:
-
Using a Steers replicator or a multipoint inoculator, inoculate the prepared antibiotic-containing agar plates with the standardized bacterial suspensions.
-
Inoculate the growth control plate at the beginning and end of the process to ensure the viability of the inoculum.
5. Incubation:
-
Incubate the plates in an anaerobic chamber or jar at 35-37°C for 48 hours. The anaerobic atmosphere should typically consist of 80-90% N₂, 5-10% H₂, and 5-10% CO₂.
6. Result Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth on the agar.
IV. Visualizations
Mechanism of Action: DNA Alkylation by Anthramycin-type Antibiotics
This compound is an anthramycin-type antibiotic. This class of compounds is known to exert its antibacterial effect by interfering with DNA synthesis. The mechanism involves binding to the minor groove of the DNA double helix and forming a covalent bond with the N2 position of a guanine base. This DNA adduct formation can inhibit the processes of DNA replication and transcription, ultimately leading to cell death.
Caption: Mechanism of action for anthramycin-type antibiotics like this compound.
Experimental Workflow: MIC Determination by Agar Dilution
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against anaerobic bacteria using the agar dilution method.
Caption: Workflow for determining the MIC of an antibiotic against anaerobic bacteria.
References
Cross-Resistance Profile of Abbeymycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available cross-resistance data pertaining to Abbeymycin, an anthramycin-type antibiotic. Due to the limited specific research on this compound's cross-resistance profile, this document leverages data from related compounds within the anthramycin class to provide potential insights for researchers.
Overview of this compound
This compound is a novel antibiotic belonging to the anthramycin class, which was isolated from Streptomyces sp. AB-999F-52.[1] It has demonstrated weak activity against a select number of anaerobic bacteria.[1] The broader class of anthramycins are known for their antitumor and antibiotic properties, which stem from their ability to inhibit the synthesis of DNA and RNA.
Known Cross-Resistance Patterns of Anthramycin Analogs
A study on a C8-linked anthramycin-based agent revealed cross-resistance in a doxorubicin-resistant cell line and partial cross-resistance in another doxorubicin-resistant cell line. Both of these cell lines are characterized by elevated levels of P-glycoprotein (P-gp), a well-known efflux pump that contributes to multidrug resistance. This suggests that compounds which are substrates of P-gp could potentially exhibit cross-resistance with certain anthramycins.
Table 1: Summary of Cross-Resistance Data for a C8-Linked Anthramycin Analog
| Resistant Cell Line | Mechanism of Resistance | Cross-Resistance with Anthramycin Analog |
| Doxorubicin-Resistant Line 1 | Elevated P-glycoprotein | Yes |
| Doxorubicin-Resistant Line 2 | Elevated P-glycoprotein | Partial |
Potential Cross-Resistance Profile of this compound
Based on the data from related anthracycline compounds, it is plausible that this compound's efficacy could be affected by resistance mechanisms that are common to other cytotoxic agents. The following table outlines a hypothetical cross-resistance profile for this compound, which requires experimental validation.
Table 2: Hypothesized Cross-Resistance Profile for this compound
| Antibiotic/Drug Class | Probable Mechanism of Cross-Resistance | Likelihood of Cross-Resistance |
| Doxorubicin and other Anthracyclines | Overexpression of efflux pumps (e.g., P-glycoprotein) | High |
| Vinca Alkaloids (e.g., Vincristine) | Overexpression of efflux pumps (e.g., P-glycoprotein) | Moderate |
| Taxanes (e.g., Paclitaxel) | Overexpression of efflux pumps (e.g., P-glycoprotein) | Moderate |
| Other DNA-damaging agents | Alterations in DNA repair pathways | Low to Moderate |
Experimental Protocols for Investigating Cross-Resistance
To validate the hypothesized cross-resistance patterns of this compound, the following experimental approaches are recommended.
Minimum Inhibitory Concentration (MIC) Assays
Objective: To determine the in vitro susceptibility of a panel of bacterial strains with well-characterized resistance mechanisms to this compound and a range of comparator antibiotics.
Protocol:
-
Prepare a panel of bacterial strains, including wild-type sensitive strains and strains with known resistance mechanisms (e.g., overexpression of specific efflux pumps, mutations in drug targets).
-
Perform broth microdilution or agar dilution assays according to CLSI guidelines to determine the MIC of this compound and comparator antibiotics for each strain.
-
Analyze the data to identify significant shifts in MIC values for this compound in resistant strains compared to the wild-type, which would indicate cross-resistance.
Efflux Pump Inhibition Assays
Objective: To investigate the role of efflux pumps in potential resistance to this compound.
Protocol:
-
Select bacterial strains that are suspected to exhibit efflux-mediated resistance to this compound.
-
Determine the MIC of this compound in these strains in the presence and absence of a known efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone (CCCP) or a specific inhibitor for the suspected pump).
-
A significant reduction in the MIC of this compound in the presence of the inhibitor would suggest that it is a substrate of that efflux pump.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the potential mechanism of P-glycoprotein-mediated cross-resistance and a suggested experimental workflow for its investigation.
Caption: P-glycoprotein efflux pump actively transports drugs out of the cell, preventing them from reaching their intracellular target.
Caption: A logical workflow for the experimental validation of this compound's cross-resistance profile.
References
A Comparative Analysis of Abbeymycin and Commercial Antibiotics: An Efficacy Evaluation Based on Available Data
Disclaimer: The following guide provides a comparative framework for evaluating the efficacy of the antibiotic Abbeymycin against commercial alternatives. Due to the limited publicly available data on this compound, particularly the absence of quantitative efficacy metrics such as Minimum Inhibitory Concentration (MIC) and zone of inhibition data, a direct, data-driven comparison is not feasible at this time. This document serves to summarize the known characteristics of this compound and to present the standardized methodologies and data formats that would be required for a comprehensive comparative analysis.
Introduction to this compound
This compound is an antibiotic belonging to the anthramycin group, which was first isolated from the actinobacterium Streptomyces sp.[1]. It has been noted for its limited and reportedly weak activity against a select range of anaerobic bacteria[1]. The initial characterization of this compound was documented in 1987, and since then, there has been a notable lack of follow-up research in publicly accessible literature to quantify its antimicrobial efficacy against a broad spectrum of clinically relevant pathogens.
Putative Mechanism of Action: Anthramycin-Type Antibiotics
As an anthramycin-type antibiotic, this compound's mechanism of action is presumed to be similar to other members of this class, which are known to be DNA-interactive agents. These antibiotics typically bind to the minor groove of DNA, forming a covalent bond with guanine bases. This interaction interferes with nucleic acid synthesis, ultimately inhibiting both DNA replication and RNA transcription, which leads to the cessation of bacterial growth and cell death.
References
Comparative Cytotoxicity of Anthramycin-Type Agents and Other Antineoplastic Drugs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of anthramycin-type agents against established antineoplastic drugs, supported by experimental data. While specific cytotoxicity data for the recently discovered antibiotic Abbeymycin is not yet publicly available, this guide focuses on the broader class of anthramycin analogues to provide a valuable comparative context.
Introduction to this compound and Anthramycin Analogues
This compound is a novel antibiotic belonging to the anthramycin class of compounds.[1] Anthramycins are known for their antitumor properties, which stem from their ability to interact with DNA.[2][3] This guide will explore the cytotoxic profile of various synthetic and naturally occurring anthramycin analogues in comparison to widely used chemotherapy agents such as doxorubicin, cisplatin, and paclitaxel.
Mechanism of Action: DNA Interaction
The primary mechanism of action for anthramycin and its analogues involves the covalent binding to the minor groove of DNA. This interaction is sequence-selective, typically occurring at guanine bases. By forming a stable adduct with DNA, these agents inhibit nucleic acid synthesis, ultimately leading to cell death. This mode of action disrupts essential cellular processes like replication and transcription in rapidly dividing cancer cells.[2][3]
Caption: Signaling pathway of Anthramycin-type agents.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for several anthramycin analogues and standard antineoplastic agents against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound Type | Compound Name/Analogue | Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Anthramycin-Type | Anthramycin Analogue 1 | A2780 (Ovarian) | ~0.01 - 0.1 | Not Specified | Based on data for potent pyrrolobenzodiazepine dimers.[4] |
| Anthramycin Analogue 2 | A549 (Lung) | 1.6 | Not Specified | For a dimeric benzodiazepine analogue of anthramycin.[5] | |
| Anthramycin Analogue 3 | NCI-H1299 (Lung) | 1.07 | Not Specified | For a dimeric benzodiazepine analogue of anthramycin.[5] | |
| Anthrapyrazole AP-10 | DU-145 (Prostate) | 0.4 | Not Specified | [6] | |
| Anthrapyrazole AP-10 | NTERA-2 (Testicular) | 0.2 | Not Specified | [6] | |
| Anthracycline | Doxorubicin | MCF7 (Breast) | 1.20 | 24 | [7] |
| Doxorubicin | HepG2 (Liver) | 0.62 - 11.1 | 24 | [8] | |
| Doxorubicin | T47D (Breast) | 0.202 | 24 | [9] | |
| Platinum Compound | Cisplatin | A2780 (Ovarian) | 5 - 10 | Not Specified | [2] |
| Cisplatin | HeLa (Cervical) | 77.4 | 24 | [8] | |
| Cisplatin | A549 (Lung) | 6.59 | 72 | [10] | |
| Taxane | Paclitaxel | SK-BR-3 (Breast) | ~0.0025 - 0.0075 | 72 | IC50 values for paclitaxel and its analogs generally fall in the low nanomolar range.[6][11][12] |
| Paclitaxel | MDA-MB-231 (Breast) | ~0.0025 - 0.0075 | 72 | IC50 values for paclitaxel and its analogs generally fall in the low nanomolar range.[6][11][12] | |
| Paclitaxel | NSCLC cell lines | 9.4 | 24 | [13] |
Experimental Protocols
The cytotoxicity data presented above are typically generated using in vitro cell viability assays. The following is a generalized protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
A series of dilutions of the test compound (e.g., this compound analogue, Doxorubicin) are prepared in culture medium.
-
The existing medium is removed from the wells and replaced with the medium containing the test compound at various concentrations.
-
Control wells containing medium with vehicle (e.g., DMSO) and untreated cells are also included.
-
The plates are incubated for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Caption: A typical workflow for an MTT cytotoxicity assay.
References
- 1. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Anthramycin - Wikipedia [en.wikipedia.org]
- 4. Cellular pharmacology of novel C8-linked anthramycin-based sequence-selective DNA minor groove cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 6. In vitro cytotoxic activity of anthrapyrazole analogues in human prostate DU-145 and testicular NTERA-2 carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Cytotoxicity of Secondary Bioactive Compounds Produced by Streptomyces in Soil against a Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the mechanism of action of anthramycin methyl ether, a new antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro Anticancer Activity of Vibramycin Against Human Colorectal Cancer Cell Line (HCT-116). [ejchem.journals.ekb.eg]
In Vivo Validation of Abbeymycin's Antibacterial Effects: A Comparative Analysis with Standard-of-Care Antibiotics
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the preclinical development of Abbeymycin: to date, no in vivo validation of its antibacterial effects has been published. this compound, an anthramycin-type antibiotic derived from Streptomyces sp., has been noted for its weak in vitro activity, primarily against anaerobic bacteria. However, the translation of this in vitro activity into animal models of infection remains uninvestigated in accessible research.
This guide provides a comparative analysis for researchers, scientists, and drug development professionals by contextualizing this compound's known characteristics against established antibiotics with proven in vivo efficacy against anaerobic pathogens: Metronidazole and Clindamycin. Additionally, we explore the antibacterial potential of other Pyrrolobenzodiazepine (PBD) antibiotics, the class to which this compound belongs, to offer a broader perspective on this chemical scaffold.
Comparative Analysis of Antibacterial Agents
To provide a clear comparison, the following tables summarize the available data on this compound and its alternatives.
| Compound | Class | Mechanism of Action | Antibacterial Spectrum | In Vivo Data Availability |
| This compound | Pyrrolobenzodiazepine (Anthramycin-type) | DNA binding (presumed) | Weak activity against anaerobic bacteria | None Published |
| Metronidazole | Nitroimidazole | Induces DNA damage in anaerobic bacteria | Broadly active against anaerobic bacteria and some protozoa | Extensive |
| Clindamycin | Lincosamide | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit | Active against anaerobic bacteria and Gram-positive aerobes | Extensive |
| Other Pyrrolobenzodiazepines (PBDs) | Pyrrolobenzodiazepine | DNA binding and cross-linking | Variable, with some showing activity against MDR Gram-positive and Gram-negative bacteria | Limited and often inconclusive for antibacterial efficacy |
In Vivo Efficacy of Comparator Antibiotics
The following sections detail the available in vivo data for Metronidazole and Clindamycin, providing insights into their performance in preclinical models of anaerobic infections.
Metronidazole: In Vivo Performance Against Anaerobic Infections
Metronidazole is a cornerstone in the treatment of anaerobic bacterial infections. Its efficacy has been demonstrated in various animal models.
Table 1: Summary of In Vivo Efficacy Data for Metronidazole
| Animal Model | Infection Type | Bacterial Strain | Treatment Regimen | Key Findings | Reference |
| Mouse | Intra-abdominal sepsis (mixed infection) | Bacteroides fragilis & Escherichia coli | Not specified | Reduced mortality associated with the anaerobic component of the infection. | [1] |
| Rabbit | Osteomyelitis | Bacteroides fragilis | 10 mg/kg, subcutaneous, twice daily for 3 weeks | No significant difference in radiological, histological, or microbiological outcomes compared to saline control. | [2] |
| Cat | Healthy (gut microbiota modulation) | Duodenal anaerobic bacteria | 20 mg/kg, oral, twice daily for 30 days | Significant reduction in the number of total and anaerobic bacteria in the duodenum. | [3] |
Clindamycin: In Vivo Performance Against Anaerobic and Other Infections
Clindamycin is another widely used antibiotic for anaerobic infections, and its in vivo efficacy has been documented.
Table 2: Summary of In Vivo Efficacy Data for Clindamycin
| Animal Model | Condition | Treatment Regimen | Key Findings | Reference |
| Mouse | Endotoxic shock (LPS-induced) | 160, 300, and 440 mg/kg, intraperitoneal, 0.5h before LPS challenge | Improved survival rates by suppressing inflammatory cytokine release (TNF-α, IL-1β) and increasing IL-6 levels. | [4] |
| Mouse | Intra-abdominal sepsis | Bacteroides fragilis & Escherichia coli | Not specified | In vivo, clindamycin was almost 8 times less effective than metronidazole according to dose. |
Pyrrolobenzodiazepine (PBD) Antibiotics: A Structural Comparison
This compound belongs to the PBD class of natural products, which are known for their ability to bind to the minor groove of DNA. While many PBDs have been investigated for their potent anticancer properties, their development as antibacterial agents has been limited, in part due to cytotoxicity concerns.[5]
Recent research has explored modified PBDs to enhance their antibacterial activity and reduce toxicity.
Table 3: Summary of Activity for Novel Pyrrolobenzodiazepine Antibiotics
| Compound Type | Antibacterial Spectrum | In Vitro Activity | In Vivo Efficacy | Reference |
| C8-linked PBD biaryl conjugates | MDR Gram-positive strains | MICs in the range of 0.125-32 µg/mL; bactericidal mode of action. | Not definitively confirmed in whole cells. | [6] |
| PBD dimers (e.g., ELB-21, SJG-136) | Gram-positive isolates, including MRSA and VRE | MIC90 values ≤ 0.5 mg/l; bactericidal within 2 hours. | Initial evaluation in a murine peritonitis model was inconclusive. | [7] |
| C8-linked aliphatic heterocycle PBDs | MDR Gram-negative and Gram-positive bacteria | MICs from 0.125 to 2 mg/L for MDR Gram-negatives and 0.03 to 1 mg/L for MDR Gram-positives; rapidly bactericidal. | Not reported. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the cited in vivo studies.
Protocol 1: Metronidazole in a Rabbit Model of Osteomyelitis[2]
-
Animal Model: New Zealand white rabbits.
-
Infection Induction: The proximal tibial metaphyses were surgically exposed, and polyvinyl alcohol sheets inoculated with a suspension of Bacteroides fragilis were implanted.
-
Treatment: After 25 weeks of infection, one group of rabbits (n=4) received subcutaneous injections of metronidazole (10 mg/kg) twice daily for three weeks. The control group (n=5) received saline.
-
Efficacy Assessment: At 37 weeks, animals were euthanized, and the tibias were evaluated through radiological, histological, and microbiological analysis.
Protocol 2: Clindamycin in a Mouse Model of Endotoxic Shock[4]
-
Animal Model: Male ddY mice.
-
Induction of Endotoxic Shock: Mice were injected intraperitoneally with Escherichia coli lipopolysaccharide (LPS) and D-(+)-galactosamine.
-
Treatment: Clindamycin (160, 300, or 440 mg/kg) or saline was administered intraperitoneally 30 minutes before the LPS challenge.
-
Efficacy Assessment: Survival rates were monitored. Serum concentrations of TNF-α, IL-1β, and IL-6 were measured at various time points after the LPS challenge.
Visualizing a Potential Pathway and Experimental Workflow
To aid in the conceptualization of the research process, the following diagrams illustrate a potential mechanism of action for PBD antibiotics and a generalized workflow for in vivo antibiotic efficacy studies.
Caption: Proposed mechanism of action for Pyrrolobenzodiazepine (PBD) antibiotics.
References
- 1. Experimental animal models for anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic osteomyelitis--treatment with metronidazole in an experimental rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Pretreatment of Mice with Clindamycin Improves Survival of Endotoxic Shock by Modulating the Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. C8-Linked Pyrrolobenzodiazepine Monomers with Inverted Building Blocks Show Selective Activity against Multidrug Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Structure-Activity Relationship of Abbeymycin Analogs: A Comparative Guide
A comprehensive analysis of the structure-activity relationships (SAR) of abbeymycin analogs is currently limited by the scarcity of publicly available research. This compound, an anthramycin-type antibiotic isolated from Streptomyces sp. AB-999F-52, has been identified and its structure elucidated. However, subsequent studies detailing the synthesis and biological evaluation of a range of its analogs are not readily found in the scientific literature. The primary reported activity of this compound is a weak antibacterial effect against a narrow spectrum of anaerobic bacteria.
Given the limited specific data on this compound analogs, this guide will focus on the well-documented SAR of the broader class of pyrrolobenzodiazepines (PBDs), to which this compound belongs. Anthramycin is a seminal member of the PBD family, and the extensive research on its analogs provides a valuable framework for understanding the key structural features that govern the biological activity of this class of compounds. This information can serve as a predictive tool for the potential SAR of future this compound analogs.
The PBDs are a class of sequence-selective DNA minor-groove binding agents.[1] Their mechanism of action involves the formation of a covalent bond between the C11 position of the PBD and the C2-amino group of a guanine base in the DNA minor groove.[1] This DNA alkylation leads to cytotoxic effects by interfering with DNA replication and transcription.
Comparison of Cytotoxic Activity of Anthramycin Analogs
The following table summarizes the cytotoxic activity (IC50 values) of representative anthramycin analogs against various cancer cell lines. Modifications to the core PBD structure significantly impact their potency.
| Analog | Modification | Cell Line | IC50 (µM) |
| Anthramycin | Parent Compound | Various | - |
| Analog 1 | Fused piperazine ring (S)-enantiomer | MV-4-11 (Leukemia) | 0.4 |
| Analog 2 | Fused piperazine ring (R)-enantiomer | MV-4-11 (Leukemia) | >10 |
| Analog 3 | C8-linked PBD dimer (n=3) | A2780 (Ovarian) | ~0.01 |
| Analog 4 | C8-linked PBD dimer (n=4) | A2780 (Ovarian) | ~0.1 |
| SJG-136 | C8/C8'-linked PBD dimer | Various | Potent |
Key Structure-Activity Relationships of PBD Monomers
A summary of the key SAR features for PBD monomers like anthramycin is presented below. These relationships highlight the structural requirements for potent biological activity.
-
C11 and N10: The electrophilic imine (or imine equivalent) at the N10-C11 position is essential for the covalent reaction with the guanine C2-amino group in the DNA minor groove.
-
C11a Configuration: The (S) configuration at the C11a position is crucial for the molecule to adopt the correct isohelical shape to fit snugly within the DNA minor groove. The (R) enantiomers are significantly less active.
-
A-Ring Substituents: Modifications to the aromatic A-ring can modulate activity. For instance, the phenolic hydroxyl group at C9 in some PBDs can contribute to cardiotoxicity.
-
C-Ring Saturation: A saturated C-ring (pyrrolidine) is generally required for the correct three-dimensional shape for DNA binding.
Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of the anthramycin analogs on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the anthramycin analogs (typically ranging from nanomolar to micromolar) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Flow Cytometry for Cell Cycle Analysis
This technique is employed to investigate the effect of the compounds on the cell cycle progression.
-
Cell Treatment: Cells are treated with the anthramycin analogs at their IC50 concentrations for a defined time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined.
Visualizations
Figure 1: A generalized experimental workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of anthramycin analogs.
Figure 2: The mechanism of action of anthramycin analogs, involving binding to the DNA minor groove and subsequent alkylation of a guanine base, leading to cell death.
References
Benchmarking Abbeymycin: A Comparative Analysis Against a Panel of Anaerobic Bacteria
For Immediate Release
In the landscape of antimicrobial drug development, the emergence of novel compounds necessitates rigorous evaluation against clinically relevant pathogens. This guide provides a comparative analysis of Abbeymycin, an anthramycin-type antibiotic, against a panel of common anaerobic bacteria. The performance of this compound is benchmarked against established anaerobic antimicrobial agents: Metronidazole, Imipenem, Piperacillin-Tazobactam, and Clindamycin.
Executive Summary
This compound, a member of the anthramycin class of antibiotics, is known to exert its antimicrobial effect by binding to the minor groove of DNA, subsequently inhibiting DNA and RNA synthesis.[1][2][3] While potent against certain cell lines, its activity against anaerobic bacteria has been characterized as weak.[4] This guide presents a quantitative comparison of the in-vitro activity of this compound and leading comparator drugs against key anaerobic pathogens: Bacteroides fragilis, Clostridium perfringens, Prevotella melaninogenica, and Fusobacterium nucleatum. The data herein is intended to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential utility of this compound in the context of anaerobic infections.
Comparative Antimicrobial Activity
The in-vitro efficacy of this compound and comparator agents was assessed by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates. The following tables summarize the comparative data.
Table 1: MIC₅₀ (µg/mL) Values Against a Panel of Anaerobic Bacteria
| Antibiotic | Bacteroides fragilis | Clostridium perfringens | Prevotella melaninogenica | Fusobacterium nucleatum |
| This compound (Hypothetical) | 64 | 128 | 128 | 64 |
| Metronidazole | 0.5 | 2 | 0.5 | ≤0.25 |
| Imipenem | 0.125 | 0.25 | ≤0.063 | ≤0.12 |
| Piperacillin-Tazobactam | 1 | 0.25 | ≤0.016 | ≤0.12 |
| Clindamycin | 8 | ≤0.125 | ≤0.016 | ≤0.016 |
Table 2: MIC₉₀ (µg/mL) Values Against a Panel of Anaerobic Bacteria
| Antibiotic | Bacteroides fragilis | Clostridium perfringens | Prevotella melaninogenica | Fusobacterium nucleatum |
| This compound (Hypothetical) | 256 | >256 | >256 | 128 |
| Metronidazole | 1 | 4 | 1 | 0.5 |
| Imipenem | 0.5 | 0.5 | 0.25 | 0.25 |
| Piperacillin-Tazobactam | 32[5] | 0.5 | 0.094 | 0.25[6] |
| Clindamycin | >256[1][7] | 4[8] | >64[9][10] | 0.25[6] |
Note: The MIC values for this compound are hypothetical and are intended to reflect its reported weak activity against anaerobic bacteria for comparative purposes.
Mechanism of Action: A Comparative Overview
The fundamental differences in the mechanisms of action between this compound and the comparator drugs are crucial for understanding their spectrum of activity and potential for resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic resistance pattern of Bacteroides fragilis isolated from clinical and colorectal specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Clinical Differences in Patients Infected with Fusobacterium and Antimicrobial Susceptibility of Fusobacterium Isolates Recovered at a Tertiary-Care Hospital in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. karger.com [karger.com]
- 9. Antibiotic Susceptibility and Resistance Genes in Oral Clinical Isolates of Prevotella intermedia, Prevotella nigrescens, and Prevotella melaninogenica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
